Product packaging for Hexadecyl Cyanoacetate(Cat. No.:CAS No. 178246-71-4)

Hexadecyl Cyanoacetate

Cat. No.: B8550005
CAS No.: 178246-71-4
M. Wt: 309.5 g/mol
InChI Key: VYKJKXWAMIAGRC-UHFFFAOYSA-N
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Description

Historical Context of Cyanoacetate (B8463686) Derivatives in Chemical Research

Cyanoacetate derivatives have long been recognized as valuable building blocks in organic synthesis. The presence of both a nitrile and an ester group activates the adjacent methylene (B1212753) group, making it highly susceptible to a variety of chemical transformations. Historically, cyanoacetoacetates have been instrumental in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. acs.orgpcbiochemres.com This reactivity has been harnessed for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. researchgate.netrsc.orgrsc.org The development of cyanoacrylate adhesives, such as "Super Glue," further underscored the industrial importance of this class of compounds, demonstrating their capacity for rapid polymerization. pcbiochemres.comwikipedia.org This rich history of cyanoacetate chemistry provides the foundation for understanding the reactivity and potential of more complex derivatives like hexadecyl cyanoacetate.

Strategic Importance of Long-Chain Aliphatic Esters in Advanced Materials Science

Long-chain aliphatic esters are of strategic importance in the development of advanced materials due to the unique properties conferred by their extended hydrocarbon segments. rsc.orgcsic.es These long chains can induce crystallinity in polymers, similar to polyethylene, leading to materials with notable mechanical strength and hydrophobicity. rsc.orgresearchgate.netacs.org This is a departure from their shorter-chain counterparts. rsc.org The incorporation of these long aliphatic segments into polymer backbones can result in polyesters with high melting points and crystallization temperatures, making them suitable for thermoplastic processing. rsc.orgresearchgate.net Furthermore, the hydrophobic nature of these chains is a critical feature in the design of materials for applications such as drug delivery, where they can form the core of nanoparticles capable of encapsulating hydrophobic therapeutic agents. nih.govresearchgate.net The ester linkage also introduces a degree of biodegradability, a desirable characteristic for many biomedical and environmental applications. researchgate.net

Rationale and Scope of Current Research Endeavors on this compound

Current research on this compound is largely driven by its application in the synthesis of functionalized polymers and nanoparticles for biomedical purposes. afinitica.comacs.orguliege.be The rationale behind these endeavors lies in the compound's amphiphilic potential when copolymerized with hydrophilic monomers. The long hexadecyl chain provides a strong hydrophobic anchor, essential for forming the core of nanoparticles in aqueous environments. nih.govresearchgate.net

The scope of this research is multifaceted. A primary focus is the synthesis of amphiphilic copolymers, such as poly(hexadecyl cyanoacrylate-co-methoxypoly(ethylene glycol) cyanoacrylate) (P(HDCA-co-MePEGCA)). researchgate.netafinitica.com These copolymers self-assemble into "stealth" nanoparticles that can evade the body's immune system, leading to longer circulation times. afinitica.com Research also explores the functionalization of these nanoparticles by incorporating other cyanoacetate derivatives bearing specific ligands or fluorescent tags. nih.govresearchgate.net A key synthetic route employed is the tandem Knoevenagel condensation-Michael addition reaction. afinitica.comacs.org

Detailed research findings have demonstrated the successful synthesis of this compound through the esterification of cyanoacetic acid with hexadecanol (B772). unige.ch The resulting compound is a white amorphous solid. unige.ch Further polymerization with other cyanoacetate monomers yields copolymers with distinct hydrophobic and hydrophilic domains. unige.ch

PropertyDescriptionReference
Physical State White amorphous solid unige.ch
Synthesis Esterification of cyanoacetic acid and hexadecanol unige.ch
Key Application Monomer for the synthesis of amphiphilic copolymers nih.govafinitica.com
Copolymerization Tandem Knoevenagel condensation-Michael addition afinitica.comacs.org

Key Research Challenges and Opportunities in this compound Chemistry

The primary research challenge in the chemistry of this compound lies in controlling the polymerization process to achieve well-defined polymer architectures. afinitica.com The high reactivity of alkyl cyanoacrylate monomers can make it difficult to synthesize polymers with controlled molecular weights and narrow distributions. afinitica.com Overcoming this challenge is crucial for producing nanoparticles with consistent and reproducible properties.

Another challenge is the comprehensive characterization of the resulting copolymers and nanoparticles. Techniques such as ¹H-NMR and size exclusion chromatography are employed to determine the structure and molecular weight of the polymers. afinitica.comunige.ch However, understanding the supramolecular organization and surface properties of the self-assembled nanoparticles requires more advanced analytical methods. unige.ch

Despite these challenges, significant opportunities exist. The development of more controlled polymerization techniques would open the door to a wider range of functional materials. There is also potential to explore the use of this compound in other areas of materials science beyond drug delivery, such as in the development of novel coatings, adhesives, or hydrophobic surfaces. The exploration of its use in creating bio-based plastics and reducing reliance on fossil fuels also presents a promising avenue for future research. ifpenergiesnouvelles.com The inherent biodegradability of the poly(alkyl cyanoacrylate) backbone is another key opportunity for creating more environmentally friendly materials. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H35NO2 B8550005 Hexadecyl Cyanoacetate CAS No. 178246-71-4

Properties

CAS No.

178246-71-4

Molecular Formula

C19H35NO2

Molecular Weight

309.5 g/mol

IUPAC Name

hexadecyl 2-cyanoacetate

InChI

InChI=1S/C19H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19(21)16-17-20/h2-16,18H2,1H3

InChI Key

VYKJKXWAMIAGRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC#N

Origin of Product

United States

Synthetic Methodologies for Hexadecyl Cyanoacetate

Classical Esterification Routes for Hexadecyl Cyanoacetate (B8463686) Synthesis

Classical esterification involves the direct reaction of a carboxylic acid with an alcohol to form an ester. For hexadecyl cyanoacetate, this typically involves reacting cyanoacetic acid with hexadecanol (B772).

Fischer Esterification Protocols for this compound

Fischer esterification is a well-established method that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. numberanalytics.comoperachem.com In the synthesis of this compound, this would involve the reaction of cyanoacetic acid with hexadecanol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgmit.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. operachem.com

The general mechanism involves the protonation of the carbonyl group of the carboxylic acid, which increases its electrophilicity. numberanalytics.comlibretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. numberanalytics.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. numberanalytics.comlibretexts.org

Steglich Esterification Approaches in this compound Synthesis

The Steglich esterification offers a milder alternative to the Fischer method, particularly suitable for sensitive substrates. wikipedia.orgcommonorganicchemistry.com This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The reaction is generally performed at room temperature in a suitable solvent like dichloromethane (B109758). youtube.com

In the synthesis of this compound, cyanoacetic acid is reacted with hexadecanol in the presence of DCC and a catalytic amount of DMAP. afinitica.comunige.ch DCC activates the carboxylic acid by forming an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer catalyst, further accelerating the reaction and suppressing side reactions. wikipedia.orgorganic-chemistry.org A key feature of this method is the formation of dicyclohexylurea (DCU), a solid byproduct that can be removed by filtration. wikipedia.org

A typical procedure involves dissolving cyanoacetic acid and hexadecanol in a mixture of dichloromethane and ethyl acetate (B1210297). unige.ch A solution of DCC and DMAP in dichloromethane is then added, and the reaction is stirred at room temperature. afinitica.comunige.ch

Table 1: Reagents and Conditions for Steglich Esterification of this compound

Reactant/Reagent Molar Ratio/Amount Role Reference
Cyanoacetic Acid 2 eq Carboxylic Acid afinitica.comunige.ch
Hexadecanol 1 eq Alcohol afinitica.comunige.ch
Dicyclohexylcarbodiimide (DCC) 1.1 eq Coupling Agent afinitica.comunige.ch
4-Dimethylaminopyridine (DMAP) Catalytic Catalyst afinitica.comunige.ch
Dichloromethane (DCM) Solvent Solvent afinitica.comunige.ch
Ethyl Acetate (EtOAc) Solvent Solvent afinitica.comunige.ch
Temperature Room Temperature Reaction Condition afinitica.comunige.ch

Acid Anhydride (B1165640) and Acyl Chloride Mediated Syntheses of this compound

The use of more reactive derivatives of carboxylic acids, such as acid anhydrides and acyl chlorides, provides alternative pathways for esterification.

Acid Anhydride Mediated Synthesis: Acid anhydrides can react with alcohols to form esters. libretexts.org In the context of this compound, cyanoacetic anhydride could be reacted with hexadecanol. This reaction is often carried out in the presence of a base to neutralize the carboxylic acid byproduct. libretexts.org A process for producing 2-cyanoacetic acid anhydride has been developed, which involves reacting 2-cyanoacetic acid with a C4-20 carboxylic acid anhydride. google.com This anhydride can then be used to produce cyanoacetic acid derivatives. google.comgoogle.com

Acyl Chloride Mediated Synthesis: Acyl chlorides are highly reactive and readily react with alcohols to form esters in a vigorous reaction. chemistrystudent.com To synthesize this compound via this route, cyanoacetyl chloride would be required. Acyl chlorides are typically prepared from the corresponding carboxylic acid using reagents like phosphorus(V) chloride (PCl5), phosphorus(III) chloride (PCl3), or thionyl chloride (SOCl2). chemguide.co.uklibretexts.org The reaction between the acyl chloride and the alcohol is a nucleophilic addition-elimination reaction. chemistrystudent.com The high reactivity of acyl chlorides means these reactions must be carried out under anhydrous conditions. chemistrystudent.com

Transesterification Processes for this compound Production

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This can be an effective method for the synthesis of this compound, especially when starting from a different cyanoacetate ester.

Enzymatic Transesterification for this compound

Enzymatic methods, particularly using lipases, offer a green and highly selective alternative for transesterification. nih.govaidic.it Lipases can catalyze the reaction between an existing ester (e.g., ethyl cyanoacetate) and hexadecanol to produce this compound. This approach avoids the harsh conditions and byproducts associated with chemical catalysis. nih.govnih.gov

The efficiency of enzymatic transesterification is influenced by several factors, including the type of lipase, solvent, temperature, and the molar ratio of the reactants. nih.gov Immobilized lipases are often used to facilitate catalyst recovery and reuse, which is a significant advantage for industrial applications. nih.govmdpi.com The Ping-Pong Bi-Bi mechanism is a commonly accepted model for lipase-catalyzed transesterification reactions. ui.ac.id

Table 2: Key Factors in Enzymatic Transesterification

Factor Description Reference
Enzyme Lipases are commonly used biocatalysts. nih.govaidic.it
Substrates An existing ester and an alcohol (e.g., ethyl cyanoacetate and hexadecanol). umich.eduarkat-usa.org
Solvent The choice of solvent can significantly impact reaction rates and enzyme stability. nih.gov
Temperature Reactions are typically run at mild temperatures to preserve enzyme activity. nih.gov

Metal-Catalyzed Transesterification in this compound Synthesis

Metal catalysts can also be employed to facilitate transesterification reactions. nih.govnih.gov These catalysts can be effective for the exchange of ester groups, including the synthesis of this compound from another alkyl cyanoacetate and hexadecanol. Various metal species, including alkali metals and transition metals, have been shown to catalyze transesterification. rsc.orgmdpi.com

The choice of metal catalyst can influence the reaction conditions and selectivity. Metal-catalyzed transesterification can be a powerful tool, particularly for reactions that are challenging to achieve through other means. rsc.org

Base-Catalyzed Transesterification of this compound Precursors

Base-catalyzed transesterification is a fundamental organic reaction for converting one ester into another. masterorganicchemistry.com This process is particularly prevalent in industrial applications, such as the production of biodiesel from triglycerides. srsintl.commdpi.com The mechanism involves a nucleophilic attack by an alkoxide on the carbonyl carbon of a starting ester, leading to a tetrahedral intermediate which then collapses to form the new, more stable ester and a new alkoxide. masterorganicchemistry.comsrsintl.com

For the synthesis of this compound, this method would involve reacting a short-chain alkyl cyanoacetate precursor, such as methyl cyanoacetate or ethyl cyanoacetate, with hexadecanol. A strong base is required to deprotonate the hexadecanol, forming the hexadecyloxide nucleophile. Common catalysts for this process are strong bases, with their efficacy depending on reaction conditions. srsintl.comyoutube.com

Table 1: Common Base Catalysts for Transesterification

Catalyst Formula Type Key Characteristics
Sodium Hydroxide (B78521) NaOH Strong Base Low cost and widely available. srsintl.com
Potassium Hydroxide KOH Strong Base Often used in industrial processes. srsintl.com
Sodium Methoxide NaOCH₃ Strong Base Highly effective but sensitive to moisture. srsintl.com
Sodium Hydride NaH Strong Base Useful for generating alkoxides from alcohols for intramolecular reactions. masterorganicchemistry.com

Novel and Green Chemistry Synthetic Routes for this compound

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient processes. These "green chemistry" approaches aim to reduce waste, eliminate the use of toxic solvents, and lower energy consumption. rsc.org

Solvent-Free Synthetic Methodologies

Solvent-free synthesis, or solid-state reaction, is a green chemistry technique that minimizes pollution and reduces costs by eliminating the need for organic solvents. rsc.orgnih.gov These reactions can be facilitated by grinding the reactants together, sometimes with a catalytic agent, in a process known as mechanochemistry. rsc.org For the synthesis of cyanoacetate derivatives, solvent-free conditions have been shown to be highly effective, often in combination with microwave irradiation or supported catalysts. nih.govresearchgate.netmdpi.com This approach not only aligns with green chemistry principles but can also lead to unique reactivity and product selectivity that is unattainable in solution. rsc.org

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions. tandfonline.comoatext.com By utilizing microwave irradiation, reactants can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to mere minutes, along with increased product yields. researchgate.nettandfonline.comoatext.com

This technique has been successfully applied to various reactions involving cyanoacetate esters, such as Knoevenagel condensations and alkylations. tandfonline.commdpi.com For instance, the Knoevenagel condensation of ethyl cyanoacetate with various aldehydes under solvent-free microwave conditions proceeds to completion in as little as 20-60 seconds with excellent yields. researchgate.net Similarly, the alkylation of ethyl cyanoacetate can be performed efficiently under microwave conditions. mdpi.com These findings suggest that the direct esterification of cyanoacetic acid with hexadecanol could be significantly enhanced through microwave-assisted heating, likely reducing reaction times and improving energy efficiency.

Table 2: Examples of Microwave-Assisted Synthesis of Cyanoacetate Derivatives

Reactants Catalyst/Conditions Time Yield Reference
Ethyl Cyanoacetate + Aldehydes P₂O₅, Piperidine, Chlorobenzene 2-15 min Good tandfonline.com
Ethyl Cyanoacetate + Aromatic Aldehydes Ammonium Acetate, Solvent-Free 20-60 sec Excellent (85-99%) researchgate.net
Ethyl Cyanoacetate + Alkyl Halides K₂CO₃ or Cs₂CO₃, Solvent-Free 60 min 78% (mono-alkylated) mdpi.com

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, superior reproducibility, and easier scalability. sci-hub.sevapourtec.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions.

A continuous production process for cyanoacetates has been developed using a pipeline reactor system. google.com In this process, raw materials are passed through a preheater, a mixer, and a tubular reactor, allowing for a condensation reaction time of just 3 to 10 minutes and achieving high yields of over 85%. google.com This technology could be directly adapted for the production of this compound by feeding cyanoacetic acid and hexadecanol into a similar continuous flow setup. The precise control over temperature and residence time afforded by flow reactors could optimize the esterification reaction, minimize side product formation, and allow for safe, automated, and high-throughput production. sci-hub.seacs.org

Supported Catalysis in the Synthesis of this compound

The use of heterogeneous supported catalysts is a cornerstone of green chemistry, as it simplifies the separation of the catalyst from the reaction mixture, enabling easy recovery and reuse. nih.gov This eliminates the need for complex purification steps like chromatography.

Optimization of Reaction Parameters in this compound Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Studies on the synthesis of similar esters, such as ethyl cyanoacetate, provide valuable insights into the key factors influencing the reaction outcome. e3s-conferences.org

The primary parameters for optimization include:

Catalyst Dosage: The amount of catalyst can be the most influential factor. An optimal concentration exists where the reaction rate is maximized without promoting unwanted side reactions. e3s-conferences.org

Molar Ratio of Reactants: The stoichiometry of the reactants, such as the ratio of cyanoacetic acid to hexadecanol, can be adjusted to drive the reaction equilibrium towards the product. e3s-conferences.org

Reaction Temperature: Temperature affects the reaction rate, but excessively high temperatures can lead to decomposition or side product formation. mdpi.come3s-conferences.org For instance, in the alkylation of ethyl cyanoacetate, higher temperatures increased the proportion of the dialkylated by-product. mdpi.com

Reaction Time: The duration of the reaction must be sufficient for completion, but unnecessarily long times can increase the chance of side reactions and energy consumption. e3s-conferences.org

Orthogonal experiments and factorial design are systematic methods used to determine the optimal set of conditions by evaluating multiple parameters simultaneously. e3s-conferences.orgrsc.org For the synthesis of ethyl cyanoacetate via esterification, an optimized process was determined to be a 1:3.5 molar ratio of cyanoacetic acid to ethanol, a reaction time of 3.5 hours, a temperature of 80°C, and a catalyst concentration of 1.5%. e3s-conferences.org A similar systematic approach would be crucial for maximizing the efficiency of any synthetic route to this compound.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Cyanoacetic Acid
Hexadecanol (Hexadecyl alcohol)
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM)
Methyl Cyanoacetate
Ethyl Cyanoacetate
Methanol (B129727)
Ethanol
Sodium Hydroxide
Potassium Hydroxide
Sodium Methoxide
Sodium Hydride
Calcium Oxide (CaO)
Phosphorus Pentoxide (P₂O₅)
Piperidine
Chlorobenzene
Ammonium Acetate
Potassium Carbonate (K₂CO₃)
Caesium Carbonate (Cs₂CO₃)
Cyanoacetamide
Sodium Acetate
Hydroxyapatite
Sodium Bisulfate (NaHSO₄)

Influence of Catalysis on this compound Yield and Selectivity

The choice of catalyst is paramount in the synthesis of this compound, directly impacting the reaction rate, yield, and selectivity. Both homogeneous and heterogeneous catalysts have been explored for the esterification of cyanoacetic acid with long-chain alcohols like hexadecanol.

One common laboratory-scale synthesis involves the use of a coupling agent and a catalyst. For instance, the reaction of hexadecan-1-ol with cyanoacetic acid can be effectively catalyzed by a combination of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method, when carried out at ambient temperature, has been reported to produce this compound in high yields, up to 95%. unige.ch

Transesterification of lower alkyl cyanoacetates, such as methyl or ethyl cyanoacetate, with hexadecanol presents an alternative route. This process is also heavily reliant on the catalyst. Studies on the transesterification of methyl cyanoacetate with various alcohols have shown that tin-based catalysts are particularly effective. For the synthesis of analogous long-chain alkyl cyanoacetates, different tin compounds have demonstrated high conversion and selectivity. While specific data for this compound is limited in comparative studies, the results for similar esters provide valuable insights into catalyst performance.

The following table summarizes the effectiveness of various tin-based catalysts in the transesterification of methyl cyanoacetate to produce other alkyl cyanoacetates, which can be considered analogous to the synthesis of this compound.

CatalystTarget EsterConversion of Methyl Cyanoacetate (%)Selectivity (%)Reference
Dibutyltin diethoxide1-Pentyl cyanoacetate9899 googleapis.com
Dibutyltin dimethoxide1-Hexyl cyanoacetate9898 googleapis.com
Dibutyltin oxideCyclopentyl cyanoacetate93100 googleapis.com
Dibutyltin maleate1-Pentyl cyanoacetate9598 googleapis.com
Dioctyltin maleate1-Pentyl cyanoacetate9398 googleapis.com

Beyond tin compounds, other catalytic systems have been investigated for the esterification of long-chain acids and alcohols, which are relevant to the synthesis of this compound. These include solid acid catalysts like Amberlyst-15 and various metal salts. mdpi.comacs.org For example, the esterification of lauric acid with 2-ethyl hexanol using Amberlyst-16 has been shown to proceed with high conversion and selectivity. afinitica.com These findings suggest that solid acid catalysts could be a viable, and often more environmentally friendly, alternative for the production of this compound.

Role of Stoichiometry and Temperature in this compound Formation

The stoichiometry of the reactants and the reaction temperature are critical parameters that must be optimized to maximize the yield and purity of this compound. The esterification of cyanoacetic acid with an alcohol is a reversible reaction, and thus, the molar ratio of the reactants plays a significant role in shifting the equilibrium towards the product side.

In the synthesis of this compound using DCC and DMAP, a molar ratio of 2:1 for cyanoacetic acid to hexadecan-1-ol has been successfully employed. unige.ch This excess of the carboxylic acid helps to drive the reaction to completion. For the synthesis of higher alkyl esters of cyanoacetic acid, a general molar ratio of cyanoacetic acid to alcohol in the range of 1:1.1 to 1:4 is often recommended. organic-chemistry.org

The reaction temperature also has a profound effect on the reaction rate and the potential for side reactions. The aforementioned DCC/DMAP-catalyzed synthesis of this compound is typically conducted at ambient temperature over 24 hours. unige.ch For other catalytic systems, particularly those used in industrial settings, elevated temperatures are common to increase the reaction rate. For the production of higher alkyl cyanoacetates, reaction temperatures are preferably in the range of 70°C to 120°C. organic-chemistry.org However, excessively high temperatures should be avoided as they can lead to the degradation of the product or the formation of by-products.

The following table presents some reported stoichiometric and temperature conditions for the synthesis of this compound and a shorter chain analogue, ethyl cyanoacetate, for comparison.

ProductReactant 1Reactant 2Molar Ratio (Acid:Alcohol)Temperature (°C)CatalystYield/Esterification Rate (%)Reference
This compoundCyanoacetic acidHexadecan-1-ol2:1AmbientDCC/DMAP95 (Yield) unige.ch
Ethyl CyanoacetateCyanoacetic acidAbsolute ethanol1:3.580Silicotungstic acid/p-toluene sulfonic acid>95 (Esterification Rate) e3s-conferences.org
Higher Alkyl CyanoacetatesCyanoacetic acidHigher Alkanols1:1.1 to 1:470-120Alkanesulfonic acidsNot specified organic-chemistry.org

Reaction Kinetics and Process Control in this compound Production

Understanding the reaction kinetics is fundamental for the design, optimization, and control of the industrial production of this compound. The esterification of a long-chain alcohol with cyanoacetic acid typically follows a specific kinetic model depending on the catalyst and reaction conditions. For instance, enzyme-catalyzed esterifications of long-chain fatty acids and alcohols have been shown to follow Michaelis-Menten kinetics, often with a Ping-Pong Bi-Bi mechanism where substrate or product inhibition may not be a factor. dss.go.th For heterogeneously catalyzed systems, such as with solid acid catalysts, pseudo-homogeneous reversible kinetic models are often employed for process design. mdpi.com

Process control in the synthesis of this compound is crucial for ensuring consistent product quality, maximizing yield, and maintaining safe operation. The implementation of Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters that impact critical quality attributes. mt.com

For the esterification process, PAT tools can be used for real-time monitoring of key parameters such as reactant concentration, product formation, and water content. americanpharmaceuticalreview.com Techniques like in-situ infrared (IR) spectroscopy can track the disappearance of the carboxylic acid and the appearance of the ester carbonyl group, providing real-time kinetic data. researchgate.net This allows for precise determination of the reaction endpoint, preventing unnecessary energy consumption and the formation of impurities due to prolonged reaction times or excessive temperatures.

In a continuous production setting, such as in a continuous flow reactor, PAT is instrumental for maintaining the process within the desired operating window. beilstein-journals.orggoogle.com Continuous flow synthesis offers advantages in terms of heat and mass transfer, safety, and scalability. researchgate.net For the production of cyanoacetate, a continuous process could involve feeding the reactants and catalyst through a tubular reactor with precise control over flow rates, temperature, and residence time, followed by continuous separation and purification. google.com The integration of PAT in such a system would enable real-time feedback control, ensuring the process remains optimized for yield and purity.

Mechanistic Investigations of Reactions Involving Hexadecyl Cyanoacetate

Electron-Withdrawing Group Effects of the Cyanoacetate (B8463686) Moiety in Hexadecyl Cyanoacetate

The cyanoacetate portion of this compound plays a pivotal role in its reactivity, primarily due to the strong electron-withdrawing nature of both the cyano (-CN) and the ester (-COOR) groups. These groups are attached to the same carbon atom, which significantly influences the acidity of the adjacent methylene (B1212753) (-CH2-) protons.

The presence of two powerful electron-withdrawing groups on the α-carbon makes alkyl cyanoacrylate monomers exceptionally reactive towards nucleophiles. scispace.com This heightened reactivity is a direct consequence of the inductive and resonance effects of the cyano and ester functionalities. The cyano group, in particular, is a potent electron-withdrawing group and has been instrumental in the design of nonfullerene electron acceptors for organic solar cells. researchgate.net This inherent electronic characteristic facilitates the deprotonation of the α-carbon, even with weak bases, to form a stabilized carbanion. wikipedia.org This carbanion is a key intermediate in many of the reactions involving this compound. The stability of this carbanion is attributed to the delocalization of the negative charge over the cyano and ester groups. This electronic effect is fundamental to its participation in reactions such as the Knoevenagel condensation and Michael addition, where the generation of a nucleophilic carbanion is the initial and rate-determining step.

Ester Cleavage and Formation Mechanisms involving this compound

The ester group in this compound is a site of significant chemical transformations, including hydrolysis, esterification, and transesterification. The long hexadecyl chain can influence the rates and outcomes of these reactions due to steric and hydrophobic effects.

Hydrolytic Stability and Degradation Pathways of this compound in Controlled Environments

The hydrolytic stability of esters is a critical factor in their application and persistence. For long-chain esters like this compound, the rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. Generally, ester hydrolysis can be catalyzed by both acids and bases. wikipedia.org

In the context of poly(alkyl cyanoacrylates), the degradation is known to be influenced by the length of the alkyl chain; longer chains, such as hexadecyl, generally result in slower degradation compared to their shorter-chain counterparts like isobutyl or isohexyl. scite.ai The degradation of these polymers can proceed through several pathways, including the hydrolysis of the ester bond, which is often catalyzed by enzymes like esterases. afinitica.com Another proposed degradation mechanism is the inverse Knoevenagel condensation, which would yield the corresponding alkyl cyanoacetate and formaldehyde (B43269). scispace.com

Esterification and Transesterification Kinetics of this compound

Esterification and transesterification are fundamental reactions for the synthesis and modification of esters. The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for ester synthesis. chembam.com The kinetics of such reactions are influenced by temperature, catalyst concentration, and the molar ratio of reactants. rdd.edu.iq For long-chain fatty acids and alcohols, the reaction rate can be significantly enhanced by using modified enzymes in non-aqueous media. dss.go.th

Transesterification, the exchange of the alcohol part of an ester, can be catalyzed by acids or bases. wikipedia.org This process is an equilibrium reaction, and the direction of the reaction can be controlled by using a large excess of the reactant alcohol or by removing the alcohol product. masterorganicchemistry.com A method for producing various α-cyanoacrylates involves the transesterification of a cyanoacrylate polymer with an alcohol, followed by depolymerization. google.com For instance, an ethyl cyanoacetate oligomer can be transesterified with a longer-chain alcohol like hexadecanol (B772). murdoch.edu.au The reaction is typically driven by heating the polymer in an excess of the desired alcohol. google.com

The synthesis of this compound itself can be achieved through the esterification of cyanoacetic acid with hexadecanol. The reaction is typically carried out in an organic solvent in the presence of an acid catalyst, with the removal of water to drive the reaction to completion. google.com The kinetics of the esterification of cyanoacetic acid have been studied, and N-bromosuccinimide has been shown to be an effective catalyst for this transformation under mild conditions. nih.gov

Condensation Reactions with this compound as a Building Block

This compound serves as a valuable building block in various condensation reactions, primarily due to the reactivity of its active methylene group. The Knoevenagel condensation and Michael addition are two prominent examples where it functions as a key reactant.

Knoevenagel Condensation and its Variants Utilizing this compound

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org The active hydrogen component, in this case, is this compound, which readily forms a carbanion in the presence of a weak base. This carbanion then attacks an aldehyde or ketone.

This compound has been utilized in Knoevenagel condensation reactions to synthesize more complex molecules. For example, it is a key starting material in the synthesis of amphiphilic copolymers like poly[(hexadecyl cyanoacrylate)-co-methoxypoly(ethylene glycol) cyanoacrylate]. scispace.comresearchgate.net In this process, this compound and another cyanoacetate derivative are reacted with formaldehyde in the presence of a catalyst like dimethylamine. researchgate.net This tandem Knoevenagel condensation-Michael addition approach allows for the controlled formation of polymers. afinitica.comresearchgate.net The reaction can be catalyzed by various bases, and even organocatalysts like triphenylphosphine (B44618) have been shown to be effective, often providing the product with high (E)-stereoselectivity. organic-chemistry.org

Catalyst/PromoterAldehyde/KetoneProduct TypeKey FeaturesReference
DimethylamineFormaldehydePoly[(hexadecyl cyanoacrylate)-co-azidopoly(ethylene glycol) cyanoacrylate]Tandem Knoevenagel condensation-Michael addition. afinitica.com afinitica.com
DimethylamineFormaldehydePoly[(hexadecyl cyanoacrylate)-co-methoxypoly(ethylene glycol) cyanoacrylate]Slow, in situ formation of monomers for controlled polymerization. scispace.comresearchgate.net scispace.comresearchgate.net
DABCO/[HyEtPy]ClVarious Aldehydesα,β-unsaturated cyanoacrylatesEco-friendly, good to excellent yields. nih.govrsc.org nih.govrsc.org
TriphenylphosphineVarious Aldehydesα-CyanoacrylatesMild, solvent-free conditions, high (E)-geometry selectivity. organic-chemistry.org organic-chemistry.org

Michael Addition Reactions Involving the Cyanoacetate Group of this compound

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The stabilized carbanion generated from this compound can act as a Michael donor, adding to a Michael acceptor.

In the synthesis of copolymers mentioned previously, a tandem Knoevenagel condensation is followed by a Michael addition. afinitica.comresearchgate.net After the initial condensation with formaldehyde to form a cyanoacrylate monomer, this monomer can then act as a Michael acceptor. Another molecule of the cyanoacetate carbanion can then add to the β-position of the newly formed α,β-unsaturated system, leading to polymerization. This compound has been specifically used to form the hydrophobic core of nanoparticles through this type of reaction. nih.gov The cyanoacetate moiety is a classic example of a doubly stabilized carbon nucleophile that is highly effective in Michael additions. wikipedia.org

Michael DonorMichael AcceptorProduct TypeReaction ContextReference
This compound carbanionIn situ formed hexadecyl cyanoacrylatePoly(hexadecyl cyanoacrylate)Tandem Knoevenagel-Michael polymerization for nanoparticle synthesis. afinitica.comresearchgate.netnih.gov afinitica.comresearchgate.netnih.gov
Ethyl phenylcyanoacetateAcrylonitrileSubstituted cyano compoundClassic example of a Michael addition. wikipedia.org wikipedia.org
Diethyl malonateDiethyl fumarateSubstituted malonateClassic example of a Michael addition. wikipedia.org wikipedia.org

Dieckmann Condensation and Related Cyclizations with this compound

The intramolecular cyclization of long-chain dicarboxylic acid esters is a key method for the synthesis of macrocyclic ketones, which are valuable compounds in the fragrance and pharmaceutical industries. The Dieckmann condensation and the Thorpe-Ziegler reaction are two such pivotal intramolecular reactions where a precursor derived from this compound could theoretically be employed to generate large ring structures.

The Dieckmann Condensation is an intramolecular Claisen condensation of a diester, which is treated with a base to yield a β-keto ester. masterorganicchemistry.comijraset.com The reaction mechanism involves the deprotonation of an α-carbon of one ester group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule, leading to a cyclic β-keto ester after the elimination of an alcohol molecule. nrochemistry.comlibretexts.org While the reaction is highly efficient for forming stable 5- and 6-membered rings, its application to the synthesis of macrocycles from long-chain diesters requires high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. masterorganicchemistry.com A diester precursor incorporating the this compound moiety could, under such conditions, cyclize to form a large-ring β-keto ester.

A related intramolecular cyclization is the Thorpe-Ziegler reaction . This method involves the cyclization of a dinitrile in the presence of a base to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.comlscollege.ac.in Conceptually similar to the Dieckmann condensation, the Thorpe-Ziegler reaction is particularly effective for the synthesis of large rings and has been a cornerstone in the production of macrocyclic ketones. wikipedia.orgmdpi.com A long-chain dinitrile featuring the hexadecyl ester group could serve as a substrate for this reaction, providing a pathway to macrocyclic ketones.

FeatureDieckmann CondensationThorpe-Ziegler Reaction
Reactant DiesterDinitrile
Intermediate Enolate of a β-keto esterCyclic α-cyano enamine
Final Product Cyclic β-keto esterCyclic ketone (after hydrolysis)
Base Typically sodium alkoxide or sodium hydride masterorganicchemistry.comnrochemistry.comVarious bases, including sodium ethoxide or LHMDS wikipedia.orgmdpi.com
Conceptual Basis Intramolecular Claisen condensation masterorganicchemistry.comIntramolecular self-condensation of nitriles wikipedia.org

Nucleophilic and Electrophilic Reactivity of this compound

The chemical behavior of this compound is dominated by the unique electronic properties conferred by its functional groups: the long hexadecyl ester chain, the nitrile group, and the ester carbonyl group. These groups influence the reactivity of the molecule, particularly at the α-carbon.

The carbon atom situated between the nitrile (-CN) and the ester carbonyl (-COOR) groups in this compound is known as an α-carbon. The hydrogens attached to this carbon are significantly acidic due to the powerful electron-withdrawing effects of the adjacent cyano and carbonyl groups, which stabilize the resulting conjugate base. shivajicollege.ac.in This part of the molecule is referred to as an "active methylene" group. shivajicollege.ac.in

The acidity of the α-hydrogens allows for their ready removal by a suitable base, such as sodium hydride or lithium diisopropylamide (LDA), to form a resonance-stabilized enolate anion. organicchemistrytutor.com This enolate is a potent nucleophile, with the negative charge delocalized over the α-carbon and the oxygen atom of the carbonyl group. msu.edulibretexts.org

This nucleophilic character is central to the synthetic utility of this compound, enabling it to participate in a variety of carbon-carbon bond-forming reactions. Key reactions include:

Alkylation: The enolate of this compound can react with alkyl halides in a classic SN2 reaction. fiveable.mepressbooks.pub This introduces an alkyl group at the α-carbon, a fundamental transformation for building more complex molecular architectures. For the reaction to be effective, primary or methyl halides are preferred to minimize competing elimination reactions. pressbooks.publibretexts.org

Acylation: Similarly, the enolate can attack acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the α-carbon. This reaction provides access to β-keto nitriles, which are versatile synthetic intermediates.

A documented application showcasing the reactivity of the active methylene group is the use of this compound in a Knoevenagel condensation–Michael addition sequence to produce functionalized poly(alkyl cyanoacrylate) copolymers. researchgate.net

ReactionElectrophileProduct TypeKey Considerations
Alkylation Alkyl Halide (R-X)α-Alkyl-α-cyanoacetateSN2 mechanism; best with primary halides. pressbooks.publibretexts.org
Acylation Acyl Chloride (RCOCl)α-Acyl-α-cyanoacetateForms a β-keto nitrile derivative.
Knoevenagel Condensation Aldehyde or Ketoneα,β-Unsaturated cyanoacrylateBase-catalyzed condensation. organic-chemistry.org

This compound itself is an aliphatic molecule and does not undergo electrophilic aromatic substitution (EAS). However, derivatives of this compound that contain an aromatic ring can participate in such reactions, with the outcome heavily influenced by the electronic nature of the substituent.

Friedel-Crafts Reaction: The Friedel-Crafts reactions, which include alkylation and acylation, are fundamental EAS processes for forming new carbon-carbon bonds on an aromatic ring. wikipedia.orgmt.com These reactions typically involve an alkyl or acyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.com

If a derivative were synthesized where an aromatic ring is attached to the this compound framework, the cyanoacetate moiety would act as a deactivating group due to the strong electron-withdrawing nature of both the nitrile and ester functionalities. This deactivation would make the aromatic ring less nucleophilic and thus less reactive towards electrophilic attack. Furthermore, as a deactivating group, it would direct incoming electrophiles to the meta position on the benzene (B151609) ring.

A more plausible scenario involves using a derivative of this compound as the electrophile in a Friedel-Crafts reaction. For example, a long-chain dicarboxylic acid could be mono-esterified with hexadecanol and the remaining carboxylic acid converted to an acyl chloride. This long-chain acyl chloride could then be used to acylate an activated aromatic ring (e.g., anisole (B1667542) or toluene) via a Friedel-Crafts acylation reaction. The reaction proceeds through the formation of an acylium ion, which is then attacked by the electron-rich aromatic ring. wikipedia.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is another method for electrophilic substitution on activated aromatic rings, typically used for formylation (introducing a -CHO group). ijpcbs.comjk-sci.com The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). jk-sci.comcambridge.org This reagent is a weak electrophile and reacts primarily with electron-rich aromatic compounds. ijpcbs.comthieme-connect.de Similar to the Friedel-Crafts reaction, a derivative of this compound containing a highly activated aromatic ring (like a pyrrole (B145914) or indole) could undergo formylation, or a derivative could itself be transformed into a Vilsmeier-type reagent under specific conditions.


Derivatization and Functionalization Strategies for Hexadecyl Cyanoacetate

Selective Modification of the Cyano Group in Hexadecyl Cyanoacetate (B8463686)

The cyanoacetate group is characterized by its electrophilic carbon atoms in the nitrile and ester moieties, as well as the acidic protons on the α-carbon, making it a versatile hub for chemical transformations.

The nitrile group of hexadecyl cyanoacetate can be selectively transformed into other nitrogen-containing functional groups.

Reduction: The cyano group can be reduced to a primary amine, yielding hexadecyl 3-amino-2-oxopropanoate. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon. This reaction significantly alters the chemical nature of the headgroup, introducing basicity and a new site for nucleophilic attack or further derivatization, such as acylation.

Amidation: The direct conversion of the nitrile to an amide is a hydration reaction. A transition metal-free method using sodium hydroxide (B78521) (NaOH) in isopropanol at moderate temperatures has been shown to be effective for the hydration of various organonitriles to their corresponding amides. oatext.com This process avoids the use of harsh or expensive catalysts and is considered a more environmentally benign approach. oatext.com The reaction proceeds via a proposed ionic mechanism where an iso-propoxy anion attacks the nitrile, leading to an intermediate that hydrolyzes to the amide. oatext.com

Alternatively, amidation of alkyl cyanoacetates can be achieved through base-catalyzed reactions, for instance, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net These methods provide a direct route to synthesizing hexadecyl 2-cyanoacetamide, a valuable intermediate.

Table 1: Selected Methods for Reduction and Amidation of the Nitrile Group
TransformationReagents/CatalystProductKey Features
ReductionLiAlH₄ or H₂/Raney NiHexadecyl 3-amino-2-oxopropanoateConverts nitrile to a primary amine.
Amidation (Hydration)NaOH in IsopropanolHexadecyl 2-cyanoacetamideMild, transition metal-free conditions. oatext.com

Cyanoacetate esters are highly valuable synthons for the creation of heterocyclic compounds due to their polyfunctional nature. tubitak.gov.tr The active methylene (B1212753) group (C-2), flanked by the electron-withdrawing cyano and ester groups, is easily deprotonated, while the nitrile and carbonyl groups serve as electrophilic centers. tubitak.gov.tr This arrangement is ideal for condensation reactions with bidentate reagents to form a variety of heterocycles. tubitak.gov.tr

For instance, this compound can react with:

Amidines or Guanidine: To produce substituted pyrimidines, which are core structures in many biologically active molecules.

Hydrazine derivatives: To form pyrazole derivatives.

Urea or Thiourea: To synthesize barbiturates or thiobarbiturates, respectively, bearing a long alkyl chain.

These cyclization reactions typically proceed via an initial condensation at the active methylene group, followed by an intramolecular cyclization involving the nitrile or ester function. The specific reaction pathway and resulting heterocyclic system depend on the bidentate reagent used and the reaction conditions. The synthesis of cyano-containing γ-lactams has also been developed through copper-catalyzed cascade cyclization/cyanation reactions, highlighting the versatility of the cyano group in forming cyclic structures. rsc.org

Table 2: Examples of Heterocycle Formation from Cyanoacetate Esters
Bidentate ReagentResulting Heterocycle Class
GuanidineAminopyrimidines
ThioureaThiobarbiturates
HydrazinePyrazolones

Hydration: As mentioned previously, the selective hydration of the nitrile group is a key reaction that converts it into an amide (hexadecyl 2-cyanoacetamide). This transformation is valuable as it retains the carbon skeleton while changing the electronic properties and reactivity of the functional group. Base-catalyzed methods are particularly effective for this partial hydrolysis. oatext.com

Hydrolysis: Complete hydrolysis of the nitrile group in this compound under either acidic or basic aqueous conditions leads to a carboxylic acid. chemistrysteps.com The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.commnstate.edu The final product of this reaction is not a simple carboxylic acid, but rather a malonic acid derivative: hexadecyl hydrogen propanedioate. This hydrolysis transforms the cyanoacetate into a mono-ester of malonic acid, a valuable building block for further synthesis, such as in Knoevenagel condensations or for the synthesis of substituted acetic acids via decarboxylation.

Functionalization of the Hexadecyl Chain in this compound

The long, saturated hexadecyl chain is chemically less reactive than the cyanoacetate head group. However, specific strategies can be employed to introduce functionality along or at the end of this aliphatic moiety.

Selectively modifying the terminal methyl group of the hexadecyl chain is challenging due to the chemical inertness of C-H bonds in alkanes. However, advanced catalytic methods have been developed to achieve this. One sophisticated approach involves a two-step strategy where a biocatalytic dehydrogenation is followed by a remote hydrofunctionalization. researchgate.net While demonstrated on linear alkanes, this principle can be applied to the hexadecyl chain. This method allows for the introduction of a variety of functional groups at the terminus of the long alkyl chain. researchgate.net

Another approach to terminal functionalization involves local probe oxidation, which has been used on self-assembled monolayers of hexadecyl groups to generate terminal carboxyl functionalities. wur.nl Such techniques open pathways for creating patterned surfaces or for attaching other molecules to the end of the alkyl chain.

Introduction of Double Bonds: Carbon-carbon double bonds can be introduced into the hexadecyl chain, transforming the saturated alkyl group into an unsaturated one. chemguide.co.uk This is a key transformation in oleochemistry, where saturated fatty acid chains are converted to unsaturated ones. aocs.org Catalytic dehydrogenation is a primary method for this purpose. The introduction of unsaturation significantly alters the physical properties of the molecule, such as its melting point and viscosity, and provides a reactive site (the C=C bond) for further functionalization. chemguide.co.ukstackexchange.com

Introduction of Heteroatoms: Once a double bond is present, a wide range of reactions can be used to introduce heteroatoms (atoms other than carbon or hydrogen). aocs.orglearncbse.inbritannica.com Common transformations include:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) converts the double bond into an epoxide, introducing an oxygen atom.

Dihydroxylation: Treatment with reagents like osmium tetroxide or potassium permanganate adds two hydroxyl groups across the double bond.

Halogenation: Addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) introduces one or two halogen atoms.

These reactions provide a powerful means to add diverse functionalities along the alkyl chain, dramatically expanding the chemical diversity of accessible this compound derivatives.

Table 3: Functionalization of the Hexadecyl Chain
Modification TypeMethod ExampleResulting Functionality
Terminal ModificationBiocatalytic OxidationTerminal Carboxylic Acid or Alcohol
Introduction of UnsaturationCatalytic DehydrogenationCarbon-Carbon Double Bond
Heteroatom IntroductionEpoxidation of a C=C bondEpoxide (Oxygen Heterocycle)
Heteroatom IntroductionDihydroxylation of a C=C bondDiol (two -OH groups)

Bromination and Other Halogenation Reactions of the Hexadecyl Moiety

The functionalization of the long aliphatic hexadecyl chain in this compound through halogenation, such as bromination, introduces a reactive handle for further chemical modifications. While direct halogenation of the saturated hexadecyl chain of this compound is not extensively documented, established methods for halogenating long-chain alkanes and fatty acid esters provide a foundational basis for these potential transformations.

Free radical halogenation is a primary method for functionalizing alkanes. mdpi.com This process typically involves the use of elemental chlorine (Cl₂) or bromine (Br₂) initiated by UV light or heat. mdpi.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, where a halogen radical abstracts a hydrogen atom from the alkyl chain, which is then replaced by a halogen. libretexts.org However, this method can lack selectivity, leading to a mixture of mono- and poly-halogenated products at various positions along the chain. For a long chain like the hexadecyl group, this would result in a complex product mixture.

More selective methods have been developed for similar long-chain molecules. For instance, N-Bromosuccinimide (NBS) is a common reagent used for allylic bromination, which would be applicable if unsaturation were present in the hexadecyl chain. libretexts.org For saturated chains, synthetic strategies often involve converting a hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a halide ion. One effective method involves reacting long-chain alkyl methanesulfonates with anhydrous magnesium bromide in ether to yield long-chain alkyl bromides in high yields. researchgate.netnih.govresearchgate.net This approach avoids the harsh conditions of radical reactions and prevents isomerization if double bonds are present. researchgate.netnih.govresearchgate.net

The table below summarizes potential methods applicable for the halogenation of the hexadecyl moiety, based on general reactions for long-chain alkyl compounds.

Reaction Reagents Conditions Primary Product Key Considerations
Free Radical BrominationBr₂, UV light or HeatGaseous or liquid phaseMixture of brominated hexadecyl cyanoacetatesLow selectivity on long alkyl chains.
Nucleophilic Substitution1. Methanesulfonyl chloride, Pyridine2. Magnesium bromide (MgBr₂)1. Formation of mesylate2. Reaction in absolute etherTerminal or specific bromothis compoundRequires prior functionalization (e.g., a hydroxyl group on the chain). High yield and selectivity. researchgate.netnih.govresearchgate.net
Appel ReactionCarbon tetrabromide (CBr₄), Triphenylphosphine (B44618) (PPh₃)Mild conditionsBromothis compoundConverts a corresponding alcohol precursor to the bromide.

These strategies offer pathways to introduce bromine or other halogens onto the hexadecyl chain, thereby creating versatile intermediates for synthesizing more complex derivatives of this compound.

Oligomerization and Polymerization of this compound Derivatives

This compound serves as a valuable building block for the synthesis of various polymers. Its derivatives, particularly hexadecyl cyanoacrylate, can undergo polymerization to form homopolymers or be incorporated into copolymer systems, leading to materials with tailored properties.

Synthesis of Hexadecyl Cyanoacrylate Monomers and Subsequent Polymerization

The synthesis of alkyl 2-cyanoacrylate monomers from alkyl cyanoacetates is typically achieved through the Knoevenagel condensation reaction. scispace.com In this process, this compound is reacted with a source of formaldehyde (B43269), such as paraformaldehyde, in the presence of a basic catalyst. nih.gov The reaction results in an oligomeric prepolymer, which is then subjected to thermal depolymerization (cracking) under reduced pressure to yield the volatile hexadecyl cyanoacrylate monomer. nih.gov The monomer is distilled and collected, often with acidic stabilizers to prevent premature polymerization. scispace.com

The resulting hexadecyl cyanoacrylate monomer is highly reactive due to the presence of two strong electron-withdrawing groups (nitrile and ester) on the same carbon of the double bond. scispace.com This high reactivity makes it susceptible to rapid anionic polymerization, which can be initiated by even weak bases or nucleophiles like water, alcohols, or amines. scispace.com The polymerization proceeds via the addition of a nucleophile to the double bond, generating a carbanion that is stabilized by resonance. This carbanion then propagates by attacking another monomer molecule. The rate of polymerization is typically very high. scispace.com

The degradation of poly(alkyl cyanoacrylates) can occur via hydrolytic scission of the polymer backbone, yielding formaldehyde and the corresponding alkyl cyanoacetate as ultimate products. afinitica.com The rate of this degradation is influenced by the length of the alkyl side chain, with longer chains generally leading to slower degradation under neutral conditions. afinitica.com

Incorporation of this compound into Co-polymer Systems

This compound is a key component in the synthesis of amphiphilic copolymers with tunable hydrophilic/hydrophobic balances. These copolymers are often prepared for applications in drug delivery and nanotechnology.

A notable example is the synthesis of random, comb-like poly[(hexadecyl cyanoacrylate)-co-methoxypoly(ethylene glycol) cyanoacrylate] (P(HDCA-co-MePEGCA)) copolymers. scispace.comresearchgate.net This synthesis is achieved through a tandem Knoevenagel condensation-Michael addition reaction. afinitica.com In this one-pot process, this compound and a PEG-derived cyanoacetate (methoxypoly(ethylene glycol) cyanoacetate) are reacted with formaldehyde in the presence of a catalyst like dimethylamine. scispace.comresearchgate.net This method allows for the in situ formation of the cyanoacrylate monomers, which then polymerize. This slow monomer formation provides better control over the polymerization process compared to the direct polymerization of highly reactive cyanoacrylate monomers. scispace.comresearchgate.net The ratio of the two cyanoacetate precursors in the feed can be adjusted to control the copolymer's final composition and its amphiphilic properties. scispace.com

Another important copolymer system involves the synthesis of poly[(hexadecyl cyanoacrylate)-co-azidopoly(ethylene glycol) cyanoacrylate] (P(HDCA-co-N₃PEGCA)). afinitica.comacs.org This copolymer is also produced via a Knoevenagel condensation-Michael addition reaction and incorporates azide functionalities at the end of the PEG chains. afinitica.comacs.org These azide groups serve as handles for post-polymerization modification using "click chemistry," such as the Huisgen 1,3-dipolar cycloaddition, allowing for the attachment of various functional molecules. afinitica.comacs.org

The table below presents data on the colloidal characteristics of nanoparticles formed from such copolymers, demonstrating the influence of the copolymer composition.

Copolymer Initial Monomer Ratio (HDCA/PEGCA) Mean Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
P(HDCA-co-MePEGCA)4:11500.08-15
P(HDCA-co-N₃PEGCA)4:11650.10-12
P(HDCA-co-N₃PEGCA) after "click" reaction4:11700.11-10

Data synthesized from representative findings in the field. afinitica.com

Ring-Opening Polymerization Initiated by this compound Derivatives

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened by a reactive species to form a linear polymer. cmu.ac.th The initiators for ROP are diverse and can be cationic, anionic, or based on coordination-insertion mechanisms. cmu.ac.th

While there is no direct evidence of this compound itself acting as an ROP initiator, its derivatives could potentially be designed for this purpose. Anionic ROP (AROP), for example, is often initiated by nucleophiles such as alkoxides or hydroxides. youtube.com A derivative of this compound functionalized with a terminal hydroxyl group on the hexadecyl chain could be converted into a long-chain alkoxide. This species could theoretically initiate the ROP of cyclic esters like ε-caprolactone or lactide. The long hexadecyl chain would then be incorporated as an end-group on the resulting polyester chain, imparting hydrophobicity.

Recent research has shown that simple C-H bonds, in the presence of a Lewis acid and an organic base, can initiate a type of vinylogous anionic ROP. acs.org In one study, methyl cyanoacetate was used as a C-H bond initiator/chain-transfer agent for the polymerization of vinylidenecyclopropanes, although it exhibited slow initiation. acs.org This suggests a potential, albeit specialized, pathway where the α-proton of this compound could be activated to initiate certain types of ROP.

The viability of using this compound derivatives as ROP initiators would depend on several factors, including the specific cyclic monomer, the reaction conditions, and the nature of the initiating functional group on the derivative. Such a strategy would offer a route to synthesizing block copolymers or end-functionalized polymers where one segment is a polyester or other ROP-derived polymer and the other is the hydrophobic this compound moiety.

Advanced Spectroscopic and Analytical Methodologies for Hexadecyl Cyanoacetate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Hexadecyl Cyanoacetate (B8463686) and its Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules in solution and the solid state. weebly.com It is fundamental for the unambiguous structural confirmation of Hexadecyl Cyanoacetate and for studying its interactions and dynamic behaviors.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the chemical environment of nuclei, complex molecules like this compound benefit from two-dimensional (2D) NMR experiments which reveal connectivity between atoms. weebly.com

COrrelation SpectroscopY (COSY): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent methylene (B1212753) (-CH₂-) protons along the entire hexadecyl alkyl chain, confirming its linear structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This is crucial for assigning each carbon signal in the ¹³C spectrum to its corresponding proton signal in the ¹H spectrum, such as linking the protons of the ester methylene group (-O-CH₂-) to their specific carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.educornell.edu This technique is invaluable for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the protons of the ester methylene group (-O-CH₂-) to the ester carbonyl carbon (C=O) and from the protons of the α-carbon (-CH₂-CN) to both the carbonyl carbon and the nitrile carbon (-C≡N), unequivocally establishing the connectivity of the functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This interactive table contains predicted chemical shift values based on standard increments for the constituent functional groups.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
CN - 114.5
CH₂-CN 3.50 25.0
C=O - 162.0
O-CH₂ 4.25 67.0
O-CH₂-CH₂ 1.70 28.5
-(CH₂)₁₃- 1.25 (br s) 29.7-29.1 (multiple)
-CH₂-CH₃ 1.30 22.7

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation of this compound This interactive table highlights the critical correlations used to assemble the molecular structure.

Correlation Type Proton(s) (¹H) Correlated Atom(s) (¹H or ¹³C) Structural Information Confirmed
COSY O-CH₂ O-CH₂-CH₂ Connectivity at the start of the alkyl chain.
HSQC O-CH₂ O-CH₂ Direct assignment of the ester methylene group.
HSQC CH₂-CN CH₂-CN Direct assignment of the α-cyano methylene group.
HMBC O-CH₂ C=O Link between the hexadecyl chain and the acetate (B1210297) group.

For polymeric materials derived from or incorporating this compound, solid-state NMR (ssNMR) is a vital tool for characterizing structure, conformation, and dynamics in the solid phase. nih.gov Unlike solution NMR, ssNMR can distinguish between crystalline (rigid) and amorphous (mobile) domains within a polymer. tamu.edu Techniques such as ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) are used to enhance the signal of carbon nuclei and provide structural information. mdpi.com

In a hypothetical poly(this compound) system, ssNMR could be used to:

Determine the degree of crystallinity by analyzing the line widths and chemical shifts of the polymer backbone carbons versus the long alkyl side-chain carbons.

Probe the molecular mobility of different parts of the polymer by measuring relaxation times (e.g., T₁ and T₁ρ). mdpi.com The flexible hexadecyl chains are expected to have different relaxation behavior compared to the more rigid polymer backbone.

Study the interface and compatibility in polymer blends or nanocomposites containing this compound. researchgate.net

Table 3: Illustrative Solid-State NMR Relaxation Data for a Hypothetical Poly(this compound) Sample This interactive table shows how relaxation times can differ between rigid and mobile domains in a polymer.

Polymer Domain Carbon Type T₁ (¹³C) Relaxation Time (s) Inferred Mobility
Crystalline Backbone (C=O, C-CN) 50-100 Rigid
Amorphous Backbone (C=O, C-CN) 10-30 More Mobile
Crystalline Side Chain (-(CH₂)₁₄-) 5-10 Restricted Motion

Dynamic NMR (DNMR) spectroscopy is an experimental technique used to study chemical processes that are rapid on the NMR timescale, such as conformational changes or rotations around single bonds. grantome.com By recording NMR spectra at various temperatures, it is possible to observe changes in peak shapes, from sharp, distinct signals at low temperatures (slow exchange) to broadened signals at intermediate temperatures, and finally to sharp, averaged signals at high temperatures (fast exchange). ox.ac.ukmdpi.com

For analogs of this compound, DNMR could be employed to study restricted rotation around the C-C bond adjacent to the carbonyl and cyano groups. The steric hindrance and electronic effects of different substituents could create a measurable energy barrier to rotation. Analysis of the coalescence temperature—the temperature at which two exchanging signals merge into one—allows for the calculation of the free energy of activation (ΔG‡) for the dynamic process. mdpi.com

Table 4: Hypothetical Dynamic NMR Data for a Sterically Hindered this compound Analog This interactive table illustrates the type of data obtained from DNMR experiments to quantify rotational energy barriers.

Dynamic Process Observed Nuclei Coalescence Temperature (K) Rate Constant at Coalescence (s⁻¹) ΔG‡ (kJ/mol)

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. cornell.edu It provides the molecular weight of a compound and, through fragmentation analysis, offers significant structural information.

ESI and MALDI are "soft" ionization techniques that are highly effective for analyzing molecules with minimal fragmentation, allowing for the clear determination of the molecular ion. nih.govwikipedia.org

Electrospray Ionization (ESI): ESI is ideal for polar and semi-polar molecules that can be ionized in solution. nih.govmetwarebio.com this compound, with its ester and nitrile functionalities, is expected to ionize efficiently in positive ion mode to form protonated molecules [M+H]⁺ or adducts with alkali metals, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is particularly useful for analyzing samples in complex mixtures or for high-throughput screening. nih.govresearchgate.net The analyte is co-crystallized with a UV-absorbing matrix. For compounds like this compound, derivatives of cinnamic acid, such as α-cyano-4-hydroxycinnamic acid (CHCA), are commonly used as matrices. semanticscholar.orgmdpi.com

Table 5: Comparison of Expected Ionization Behavior of this compound in ESI-MS and MALDI-MS This interactive table compares the typical outcomes of two common soft ionization techniques for the target molecule.

Technique Typical Ion Species Key Characteristics
ESI-MS [M+H]⁺, [M+Na]⁺, [M+K]⁺ High sensitivity for soluble analytes; prone to forming multiple adducts.

Tandem mass spectrometry (MS/MS) is a multi-step process used to determine the structure of a molecule. wikipedia.org An ion of a specific m/z (the precursor ion) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.govresearchgate.net This provides a fragmentation pattern that acts as a structural fingerprint.

For a derivative of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pathway would likely be dominated by cleavages characteristic of long-chain esters. msu.edumiamioh.edu A prominent fragmentation would be the neutral loss of hexadecene via a McLafferty-type rearrangement, leading to a protonated cyanoacetic acid fragment. Other significant fragmentation pathways would involve successive losses of small hydrocarbon units from the alkyl chain.

Table 6: Predicted MS/MS Fragmentation Pathway for Protonated this compound ([M+H]⁺) This interactive table details the expected fragments from a tandem mass spectrometry experiment, providing deep structural insight.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure/Identity
338.3 86.0 252.3 [CH₂(CN)COOH + H]⁺ (Protonated Cyanoacetic Acid via McLafferty Rearrangement)
338.3 310.3 28.0 [M+H - C₂H₄]⁺
338.3 296.3 42.0 [M+H - C₃H₆]⁺
338.3 282.3 56.0 [M+H - C₄H₈]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com This powerful combination allows for the separation of components within a mixture by gas chromatography, followed by their identification and quantification using mass spectrometry. scioninstruments.com

For purity assessment, a sample of this compound is vaporized and passed through a capillary column. eag.com Compounds are separated based on their boiling points and interaction with the column's stationary phase. This compound will elute at a specific retention time. The presence of other peaks in the chromatogram indicates impurities. Common potential impurities in a synthesis batch could include unreacted starting materials, such as hexadecanol (B772) and cyanoacetic acid (or its ethyl ester if transesterification was used), or by-products from side reactions. The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique mass spectrum or "fingerprint" for each component, which allows for their unambiguous identification. eag.com The relative area of each peak in the chromatogram can be used to quantify the purity of the this compound.

Isomeric analysis is also achievable with GC-MS. Structural isomers of this compound, for instance, those with branching in the hexadecyl chain, would exhibit different interactions with the GC column's stationary phase, leading to distinct retention times. nih.gov While mass spectra of isomers can be very similar, the chromatographic separation allows for their differentiation. High-resolution capillary columns are essential for separating closely related isomers.

Table 1: Illustrative GC-MS Data for Purity Analysis of a this compound Sample

Retention Time (min)Identified CompoundPeak Area (%)Key Mass Fragments (m/z)
8.5Cyanoacetic Acid0.585, 41, 38
15.2Hexadecanol1.5242, 224, 69, 55, 43
22.8This compound 97.8 309 (M+), 267, 85, 41
24.1Dimerization By-product0.2>310

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable information about the functional groups present in a molecule. mdpi.com These techniques probe the vibrational and rotational energies of molecular bonds. mdpi.com Infrared spectroscopy measures the absorption of IR radiation at specific frequencies corresponding to bond vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.govmdpi.com

For this compound, these techniques are used to confirm the presence of its key functional groups: the nitrile (C≡N), the ester carbonyl (C=O), the C-O single bond, and the long alkyl (hexadecyl) chain. The resulting spectra serve as a molecular fingerprint, useful for structural confirmation and for distinguishing it from starting materials or other compounds.

The carbonyl (C=O) and nitrile (C≡N) groups in this compound give rise to strong, characteristic absorption bands in the infrared spectrum and scattering peaks in the Raman spectrum. acs.org

Nitrile (C≡N) Stretch: The C≡N triple bond is a strong, non-polar bond that produces a sharp, intense absorption in the IR spectrum, typically in the range of 2240-2260 cm⁻¹. libretexts.org In Raman spectroscopy, this stretch also provides a distinct and easily identifiable peak. researchgate.net The exact position of this band can be influenced by the electronic environment of the molecule.

Carbonyl (C=O) Stretch: The ester carbonyl group is highly polar and results in one of the most intense absorptions in an IR spectrum. For saturated esters like this compound, this peak is typically observed in the region of 1735-1750 cm⁻¹. csic.es This vibrational mode is also Raman active. The presence of this strong band is a clear indicator of the ester functionality.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹) (FTIR)Typical Wavenumber (cm⁻¹) (Raman)
C≡NStretch2240 - 2260 (Sharp, Medium)2240 - 2260 (Strong)
C=OStretch1735 - 1750 (Very Strong)1735 - 1750 (Medium)
C-H (alkyl)Stretch2850 - 2960 (Strong)2850 - 2960 (Strong)
CH₂Bend (Scissoring)~1465 (Medium)~1465 (Medium)
C-OStretch1150 - 1250 (Strong)1150 - 1250 (Weak)

The long hexadecyl chain of the molecule can exist in various conformations due to rotation around the C-C single bonds. The two primary conformers are the lower-energy, all-trans (zigzag) conformation and higher-energy gauche conformations. Vibrational spectroscopy, particularly Raman spectroscopy, is a sensitive probe of the conformational order of alkyl chains. nih.gov

Certain low-frequency Raman modes, often called "accordion" modes or longitudinal acoustic modes (LAM), are sensitive to the length of the all-trans segment of an alkyl chain. The frequency of this mode is inversely proportional to the length of the ordered chain segment. In a highly crystalline sample where the hexadecyl chains are predominantly in the all-trans conformation, a sharp LAM peak would be observed. In contrast, in a disordered or liquid state with many gauche conformers, this peak would be broadened or absent. Additionally, specific C-C stretching and CH₂ rocking and twisting modes in the 800-1400 cm⁻¹ region can provide information about the degree of conformational disorder. researchgate.net

In-situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. spectroscopyonline.com Techniques like Attenuated Total Reflectance FTIR (ATR-FTIR) or Raman probes can be directly inserted into a reaction vessel. nih.gov This provides continuous data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. researchgate.net

For example, during the synthesis of this compound via the esterification of cyanoacetic acid with hexadecanol, an in-situ ATR-FTIR probe could be used to monitor the reaction progress. The disappearance of the broad O-H stretching band of hexadecanol (around 3200-3500 cm⁻¹) and the carboxylic acid O-H, and the simultaneous appearance and growth of the characteristic ester C=O stretching band (around 1740 cm⁻¹), would signal the formation of the product. This real-time data allows for precise determination of reaction endpoints and optimization of reaction conditions. frontiersin.org

X-ray Diffraction (XRD) and Electron Diffraction for Crystalline Structure Analysis of this compound

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. When a beam of X-rays is directed at a crystal, the atoms scatter the X-rays in a predictable pattern based on their arrangement. This diffraction pattern is unique to a specific crystalline structure. nih.gov Powder XRD (PXRD) is used on polycrystalline samples to identify the crystalline phase and assess purity, while single-crystal XRD provides the precise atomic coordinates, bond lengths, and bond angles. mdpi.com

For a long-chain molecule like this compound, XRD is crucial for understanding its solid-state packing. Long-chain esters often crystallize in lamellar (layered) structures, and XRD can determine the lamellar spacing, which is related to the length of the molecule and its tilt within the crystal lattice. nist.gov Electron diffraction is an analogous technique that can be used for very small crystals or thin films.

Obtaining a single crystal of this compound suitable for Single Crystal X-ray Diffraction (SCXRD) would provide the most detailed structural information possible. crystalpharmatech.com The analysis would yield the precise three-dimensional coordinates of every atom in the molecule, confirming its connectivity and conformation in the solid state. It would reveal how the long hexadecyl chains pack together—for example, if they are interdigitated or arranged in bilayers—and would detail the intermolecular interactions, such as van der Waals forces, that stabilize the crystal lattice. nih.gov

Furthermore, SCXRD is the definitive method for characterizing co-crystals. researchgate.net A co-crystal of this compound would involve crystallizing it with another distinct molecule (a coformer) in a specific stoichiometric ratio. researchgate.net SCXRD analysis would not only determine the structure of the this compound molecule itself but also reveal the specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds) between it and the coformer that define the co-crystal's structure. This information is fundamental for crystal engineering and designing materials with tailored solid-state properties.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound (Note: This is illustrative data based on typical long-chain esters, as specific published data for this compound is not available.)

Crystallographic ParameterIllustrative Value
Chemical FormulaC₁₉H₃₅NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.50
b (Å)7.50
c (Å)45.00
α (°)90
β (°)95.0
γ (°)90
Volume (ų)1845
Z (Molecules per unit cell)4

Powder X-ray Diffraction for Polymorph Identification of this compound

Powder X-ray Diffraction (PXRD) is a critical non-destructive analytical technique for the solid-state characterization of crystalline materials, including this compound. It provides definitive information on the crystal structure, enabling the identification and differentiation of various polymorphic forms. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact the physicochemical properties of a substance, such as its melting point, solubility, and stability. Therefore, the identification and control of polymorphism are crucial in the research and development of materials containing this compound.

The fundamental principle of PXRD involves directing a monochromatic X-ray beam onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice planes, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting PXRD pattern is a unique fingerprint of the crystalline solid, characterized by a series of peaks at specific 2θ angles, with each peak corresponding to a particular set of lattice planes.

In the context of this compound, different polymorphs will exhibit distinct PXRD patterns due to their different crystal packing arrangements. By comparing the PXRD pattern of a sample to reference patterns of known polymorphs, one can identify the specific crystalline form present. Furthermore, PXRD can be used to assess the purity of a polymorphic sample and to detect the presence of any other crystalline phases.

While specific crystallographic data for this compound is not extensively available in the public domain, the principles of PXRD analysis can be illustrated with a representative data table. The table below shows hypothetical PXRD peak data for two distinct polymorphic forms of a long-chain ester like this compound. The differences in peak positions (2θ) and their relative intensities are indicative of different crystal structures.

Polymorph Form A - 2θ (°)Polymorph Form A - Relative Intensity (%)Polymorph Form B - 2θ (°)Polymorph Form B - Relative Intensity (%)
5.51006.085
11.08012.0100
16.56518.070
22.09024.095
27.55030.060

Chromatographic and Separation Techniques for this compound Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in various matrices. These methods are crucial for monitoring reaction progress, assessing product purity, and isolating specific components from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reaction mixtures containing this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and intermediates.

A typical HPLC method for the analysis of a long-chain, non-polar compound like this compound would employ a reversed-phase column, such as a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of organic solvents, such as acetonitrile (B52724) or methanol (B129727), and water. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of compounds with a wide range of polarities.

Detection is commonly performed using an ultraviolet (UV) detector, as the cyanoacetate moiety exhibits some UV absorbance. For compounds lacking a strong chromophore, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be utilized. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations of this compound. The peak area of the analyte in the sample chromatogram is then used to determine its concentration by interpolation from the calibration curve.

The following table outlines a representative set of HPLC conditions for the analysis of a reaction mixture containing this compound.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart at 70% B, increase to 100% B over 15 minutes, hold for 5 minutes
Flow Rate1.0 mL/min
Column Temperature35 °C
DetectorUV at 210 nm
Injection Volume10 µL

Supercritical Fluid Chromatography (SFC) for Separation of this compound Isomers

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that is particularly well-suited for the analysis and purification of isomers. SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The properties of a supercritical fluid are intermediate between those of a gas and a liquid, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC.

For a compound like this compound, isomers could arise from branching in the hexadecyl chain or from the presence of stereoisomers if a chiral center is introduced. SFC, especially when coupled with chiral stationary phases, is an excellent tool for resolving such isomers. The mobile phase in SFC often includes a co-solvent, such as methanol or ethanol, to modify the polarity and enhance the solvating power of the supercritical carbon dioxide.

The separation in SFC is influenced by factors such as column chemistry, mobile phase composition, pressure, and temperature. The ability to fine-tune these parameters allows for the optimization of selectivity for closely related isomers. Detection in SFC can be achieved using various detectors, including UV, mass spectrometry (MS), and flame ionization detection (FID).

Below is a table with potential SFC conditions for the separation of hypothetical isomers of this compound.

ParameterCondition
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseSupercritical CO₂ with a Methanol co-solvent gradient (5% to 40%)
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
DetectorUV at 210 nm or Mass Spectrometry (MS)
Injection Volume5 µL

Gel Permeation Chromatography (GPC) for Polymeric Derivatives of this compound

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight distribution of polymers. For polymeric derivatives of this compound, such as poly(hexadecyl cyanoacrylate), GPC is essential for determining key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

GPC separates molecules based on their hydrodynamic volume in solution. The separation occurs on a column packed with a porous material. Larger molecules are excluded from the pores and therefore elute first, while smaller molecules can penetrate the pores to varying extents and have a longer path, thus eluting later.

The choice of solvent (mobile phase) is critical in GPC and is determined by the solubility of the polymer. For poly(hexadecyl cyanoacrylate), a non-polar organic solvent such as tetrahydrofuran (B95107) (THF) or toluene (B28343) would likely be suitable. The GPC system is calibrated using a set of well-characterized polymer standards with narrow molecular weight distributions (e.g., polystyrene or poly(methyl methacrylate)). The retention times of the sample polymer are then compared to the calibration curve to determine its molecular weight distribution.

A typical GPC analysis of a polymeric derivative of this compound would involve the following conditions, as summarized in the table below.

ParameterCondition
Column SetSeries of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes
Mobile PhaseTetrahydrofuran (THF)
Flow Rate1.0 mL/min
Column Temperature40 °C
DetectorRefractive Index (RI) and/or Multi-Angle Light Scattering (MALS)
Calibration StandardsPolystyrene standards of known molecular weights
Sample Concentration1-2 mg/mL

Theoretical and Computational Chemistry Studies on Hexadecyl Cyanoacetate

Quantum Chemical Calculations of Hexadecyl Cyanoacetate (B8463686) Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the reactivity and physical behavior of a molecule. For Hexadecyl Cyanoacetate, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the preferred three-dimensional structures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ijcce.ac.ir By focusing on the electron density rather than the complex multi-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it suitable for a molecule of the size of this compound.

DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for predicting a molecule's chemical reactivity and kinetic stability. For long-chain molecules like this compound, the extended alkyl group can influence the electron density distribution of the cyanoacetate head group.

In studies of analogous long-chain compounds like 4′-n-alkyl-4-cyanobiphenyls, it has been observed that increasing the length of the alkyl chain can affect the HOMO-LUMO energy gap. aps.org A decrease in the energy gap is often associated with an increase in molecular polarizability and reactivity. aps.org For this compound, the long C16H33 chain would be expected to have a significant impact on its electronic properties. DFT calculations would likely show that the HOMO is localized primarily on the cyanoacetate moiety, which contains π-bonds and lone pairs, while the LUMO is also centered there, corresponding to the π* anti-bonding orbitals.

Illustrative DFT-Calculated Electronic Properties

Property Definition Predicted Trend for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital Influenced by the electron-donating nature of the alkyl chain.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Primarily located on the electron-accepting cyanoacetate group.
HOMO-LUMO Gap ELUMO - EHOMO A key indicator of chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Electrophilicity Index (ω) μ2 / 2η (where μ is chemical potential) Quantifies the electron-accepting capability of the molecule.

This table is illustrative, showing the types of data that would be generated from DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used for the precise calculation of molecular geometries and energies.

For a flexible molecule like this compound, with its long alkyl chain, numerous conformations are possible due to rotation around the C-C single bonds. Energy minimization studies using ab initio methods are essential to identify the most stable conformer(s). The calculations would involve systematically rotating the dihedral angles along the hexadecyl chain and the bond connecting it to the cyanoacetate group to map the potential energy surface. The lowest point on this surface corresponds to the global minimum energy conformation, which is the most likely structure of the molecule in the ground state. These calculations would likely reveal that the most stable conformation involves the long alkyl chain adopting an extended, all-trans (zigzag) arrangement to minimize steric hindrance.

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry. Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, one can predict the ¹H and ¹³C NMR spectra of this compound. The calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. These predicted values, when compared to experimental spectra, can confirm the molecular structure and help assign specific peaks to their corresponding atoms. For the hexadecyl chain, the calculations would show subtle differences in the chemical shifts of the CH₂ groups, depending on their proximity to the electron-withdrawing cyanoacetate head group.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT and ab initio methods. These calculations yield a set of normal modes of vibration and their corresponding frequencies, which correlate with peaks in Infrared (IR) and Raman spectra. For this compound, these calculations would predict characteristic frequencies for key functional groups, such as:

C≡N stretch: A strong, sharp peak typically in the 2250 cm⁻¹ region.

C=O stretch (ester): A very strong peak around 1730-1750 cm⁻¹.

C-O stretch (ester): Strong peaks in the 1100-1300 cm⁻¹ range.

C-H stretches (alkyl): Multiple peaks in the 2850-3000 cm⁻¹ region.

CH₂ bending/scissoring (alkyl): A characteristic peak around 1465 cm⁻¹.

Comparing the calculated vibrational spectrum with experimental data helps in the detailed assignment of spectral bands.

Illustrative Calculated Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Calculated Wavenumber (cm⁻¹) Expected IR Intensity
Cyano (C≡N) Stretching ~2250 Strong
Carbonyl (C=O) Stretching ~1740 Very Strong
Ester (C-O) Stretching ~1200 Strong
Alkyl (C-H) Stretching 2850-3000 Medium-Strong

This table presents typical values expected from calculations for a molecule like this compound.

Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions of this compound

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of dynamic processes, self-assembly, and bulk properties.

The structure of this compound, with a polar cyanoacetate head and a long, nonpolar alkyl tail, suggests the possibility of forming ordered phases, such as liquid crystals. The cyano group, in particular, is a common feature in many liquid crystalline materials due to its large dipole moment. aps.org

MD simulations can be employed to investigate whether a collection of this compound molecules will spontaneously form a liquid crystalline phase under specific temperature and pressure conditions. mdpi.com In such a simulation, a box filled with randomly oriented molecules would be allowed to evolve over time. The analysis of the trajectories would focus on orientational order parameters. If the molecules align along a common director, it would indicate the formation of a nematic phase. If they also exhibit positional ordering into layers, it would suggest a smectic phase. mdpi.com These simulations can predict transition temperatures and provide a molecular-level view of the phase behavior, driven by the interplay of dipole-dipole interactions from the cyanoacetate heads and van der Waals forces from the hexadecyl tails. mdpi.com

This compound can be incorporated into polymer matrices for various applications. MD simulations are an excellent tool to study the interaction and compatibility between the small molecule and the polymer chains.

Simulations could model the diffusion of this compound within a polymer matrix, the orientation of the molecules relative to the polymer chains, and the formation of any aggregates. Key interaction energies (e.g., van der Waals, electrostatic) between the cyanoacetate and different types of polymers (e.g., polar vs. nonpolar) could be calculated. For instance, the polar cyanoacetate head would be expected to interact favorably with polar polymer segments, while the long alkyl tail would prefer nonpolar environments. These simulations can predict the miscibility of the compound in the polymer and how its presence might affect the polymer's bulk properties, such as its glass transition temperature or mechanical strength. All-atom MD simulations have been successfully used to unravel the properties of polymer systems and the behavior of molecules within them. rsc.org

Table of Compounds Mentioned

Compound Name
This compound
4′-n-alkyl-4-cyanobiphenyls

Self-assembly of this compound in Various Solvents

This compound (HDCA), owing to its long C16 alkyl chain, is a hydrophobic molecule. While it does not self-assemble in a structured manner in non-polar organic solvents, its most significant self-assembly characteristics are observed when it is incorporated into amphiphilic copolymers. Computational studies, particularly molecular dynamics (MD) simulations, are pivotal in understanding the aggregation behavior of these copolymers, where HDCA forms the hydrophobic core.

When copolymerized with hydrophilic blocks, such as methoxypoly(ethylene glycol) cyanoacetate (MePEGCA), the resulting amphiphilic copolymer, poly(MePEGCA-co-HDCA), demonstrates pronounced self-assembly in aqueous environments. expresspolymlett.comnih.gov In these systems, the hydrophobic hexadecyl chains drive the aggregation to minimize their contact with water, a phenomenon computationally modeled by observing the interactions between the alkyl chains and solvent molecules.

MD simulations can model the thermodynamic and kinetic aspects of this process. The simulations typically involve placing a number of copolymer chains in a simulation box with a solvent (e.g., water, representing an antisolvent) and a good solvent (e.g., acetone). The system is then allowed to evolve over time, and the aggregation process is monitored. Key parameters extracted from these simulations include the critical micelle concentration (CMC), aggregate morphology (e.g., spherical micelles, nanocapsules), and the radial distribution of different polymer segments within the aggregate. researchgate.net

The choice of solvent and antisolvent is critical and has been studied experimentally and can be modeled computationally. researchgate.net For instance, using water as an antisolvent for a solution of the copolymer in acetone (B3395972) or tetrahydrofuran (B95107) (THF) leads to the formation of nanoparticles via solvent displacement. researchgate.net Computational fluid dynamics (CFD) can be coupled with population balance models to simulate how mixing dynamics within a reactor influence the final particle size distribution. researchgate.net These models show a clear correlation between the simulated mixing rate and the experimentally observed mean nanoparticle size. researchgate.net

The table below summarizes the influence of solvent systems on the self-assembly of HDCA-containing copolymers, as would be investigated through computational modeling.

Table 1: Influence of Solvents on the Self-Assembly of HDCA-Containing Copolymers

Solvent System (Good Solvent / Antisolvent) Driving Force for Self-Assembly Predicted Aggregate Morphology Key Computational Method
Acetone / Water Hydrophobic interactions of hexadecyl chains Spherical micelles or nanospheres Molecular Dynamics (MD)
Tetrahydrofuran (THF) / Water Strong hydrophobic effect Potentially larger aggregates due to solvent properties Molecular Dynamics (MD)
Dimethylformamide (DMF) / Water Polarity difference driving aggregation Compact core-shell structures MD, Dissipative Particle Dynamics (DPD)

Structure-Reactivity Relationships and Mechanistic Predictions for this compound Reactions

Computational chemistry provides powerful tools to investigate the relationship between the molecular structure of this compound and its reactivity, as well as to predict the mechanisms and outcomes of its reactions.

The synthesis of this compound typically involves the esterification of cyanoacetic acid with hexadecanol (B772). A common laboratory method is the Steglich esterification, which uses a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC). researchgate.net Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to elucidate the intricate details of the reaction mechanism, including the structures and energies of transition states.

A computational study of this reaction would involve mapping the potential energy surface for the entire reaction pathway. The key steps to be modeled include:

Activation of Cyanoacetic Acid: The reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DFT calculations can determine the activation energy for this step.

Nucleophilic Attack: The subsequent attack of hexadecanol on the activated intermediate. The transition state for this step is critical in determining the reaction rate. Computational models can precisely define the geometry of this transition state, including the bond lengths and angles of the atoms involved in bond formation and cleavage.

Rearrangement and Product Formation: The collapse of the tetrahedral intermediate to form the ester product and the dicyclohexylurea (DCU) byproduct.

For each transition state, frequency calculations are performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction kinetics. DFT studies on analogous esterification reactions have shown the importance of including dispersion corrections to accurately model the van der Waals interactions, especially with long alkyl chains like hexadecyl. osti.gov

Table 2: Typical Computational Workflow for Transition State Elucidation of this compound Synthesis

Computational Step Objective Key Output Data
Geometry Optimization Find the lowest energy structures of reactants, intermediates, products, and transition states. Optimized 3D coordinates, electronic energies.
Transition State Search Locate the saddle point on the potential energy surface connecting reactants and products. Geometry of the transition state.
Frequency Calculation Characterize stationary points; confirm transition states (one imaginary frequency). Vibrational frequencies, zero-point vibrational energy (ZPVE).
IRC Calculation Confirm that the transition state connects the correct reactant and product minima. Minimum energy path.

Beyond its synthesis, this compound is a monomer used in polymerization reactions, most notably in Knoevenagel condensation with formaldehyde (B43269). expresspolymlett.comacs.org This reaction forms the basis for producing poly(hexadecyl cyanoacrylate). Computational chemistry can predict the most likely reaction pathways and the resulting product distribution by comparing the activation energies of competing reactions.

The Knoevenagel condensation mechanism involves:

Deprotonation: An initial deprotonation of the α-carbon of the cyanoacetate, which is acidic due to the adjacent cyano and ester groups.

Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of formaldehyde.

Dehydration: Elimination of a water molecule to form the cyanoacrylate monomer, which then rapidly polymerizes.

Computational models (DFT) can calculate the energy barriers for each of these steps. Furthermore, they can investigate potential side reactions, such as a Claisen-type self-condensation of the this compound or reactions with solvent molecules. By comparing the calculated activation energies for the desired Knoevenagel pathway versus potential side-reaction pathways, a prediction of the product distribution can be made. For example, if the activation energy for a side reaction is significantly lower than that for the main pathway under certain conditions (e.g., temperature, catalyst), the model would predict a lower yield of the desired polymer and a higher prevalence of byproducts. These predictive models are crucial for optimizing reaction conditions to maximize the yield of the target product. osti.gov

Table 3: Hypothetical Competing Reaction Pathways and Their Computational Analysis

Reaction Pathway Description Computational Metric Prediction
Desired Pathway: Knoevenagel Condensation Reaction with formaldehyde to form poly(hexadecyl cyanoacrylate). Activation Energy (ΔG‡) Predicted to be the dominant pathway under optimized basic conditions.
Side Reaction 1: Self-Condensation Claisen-type condensation between two molecules of this compound. Activation Energy (ΔG‡) Predicted to be significant at higher temperatures or with strong bases.

| Side Reaction 2: Hydrolysis | Reaction with water to revert to cyanoacetic acid and hexadecanol. | Activation Energy (ΔG‡) | Predicted to be favorable under acidic or strongly basic aqueous conditions. |

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and a specific property, such as chemical reactivity or a physical characteristic. researchgate.net For this compound and its derivatives, a QSAR model could be developed to predict their reactivity in polymerization without reference to biological activity.

A hypothetical QSAR study could focus on predicting the rate constant (k) for the Knoevenagel condensation of a series of alkyl cyanoacetates with varying alkyl chain lengths (e.g., from methyl to octadecyl, including hexadecyl).

The process would be as follows:

Dataset Creation: Synthesize a series of alkyl cyanoacetates (R-OOC-CH₂-CN) where R varies.

Descriptor Calculation: For each molecule, compute a set of theoretical molecular descriptors using software. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Partial charge on the α-carbon, HOMO/LUMO energies.

Steric Descriptors: Molar volume, surface area, specific measures of steric bulk near the reaction center (e.g., Taft steric parameter, E_s).

Lipophilic Descriptors: The logarithm of the octanol-water partition coefficient (logP), which relates to the alkyl chain length.

Model Development: Use statistical methods, like multiple linear regression (MLR), to build an equation that relates the descriptors to the experimentally measured reactivity (e.g., log(k)).

A potential QSAR equation might look like: log(k) = c₀ + c₁(σ*) + c₂(E_s) + c₃(logP)

Where σ* is the Taft inductive parameter for the alkyl group, E_s is the steric parameter, and the coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis. Such a model would provide quantitative insights into how the alkyl chain's electronic and steric properties influence the ester's reactivity. Modern approaches may also use machine learning algorithms to build more complex predictive models based on a larger set of descriptors. nih.gov

Table 4: Hypothetical QSAR Model for Reactivity of Alkyl Cyanoacetates

Compound (Alkyl Group) Experimental log(k) Calculated Descriptor 1 (Steric Parameter, E_s) Calculated Descriptor 2 (Electronic Parameter, σ*) Calculated Descriptor 3 (Lipophilicity, logP)
Ethyl Cyanoacetate -2.5 -0.07 +0.10 0.45
Butyl Cyanoacetate -2.8 -0.39 -0.13 1.51
Octyl Cyanoacetate -3.1 -0.40 -0.15 3.63
Dodecyl Cyanoacetate -3.3 -0.41 -0.15 5.75

| This compound | -3.5 | -0.41 | -0.15 | 7.87 |

Advanced Material Science and Applied Chemical Research of Hexadecyl Cyanoacetate

Hexadecyl Cyanoacetate (B8463686) in Liquid Crystalline Systems

The incorporation of long alkyl chains and polar functional groups is a well-established strategy in the design of liquid crystalline materials. Hexadecyl cyanoacetate, with its long C16 alkyl chain and the polar cyanoacetate group, possesses the characteristic molecular structure of a mesogen, making it a compound of interest in the field of liquid crystals.

Design and Synthesis of Mesomorphic Phases Containing this compound

The design of liquid crystals often involves the combination of a rigid core with flexible peripheral chains. In the case of this compound, the molecule itself can be considered a simple rod-like (calamitic) mesogen. More complex liquid crystalline systems can be designed by tethering this compound moieties to other molecular structures. For instance, calamitic malonates and cyanoacetates have been synthesized by reacting ω-hydroxyalkyl substituted 4-cyanobiphenyls with cyanoacetic acid. beilstein-journals.org This approach creates linear molecules with a rigid core (cyanobiphenyl) and a flexible spacer terminating in a cyanoacetate group, which can exhibit nematic phases. beilstein-journals.org

The synthesis of this compound itself is typically achieved through esterification. A common method involves the reaction of hexadecan-1-ol with cyanoacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). afinitica.com This reaction is generally carried out in a non-polar organic solvent like dichloromethane (B109758) (DCM). afinitica.com

The formation of mesomorphic phases is driven by the segregation of the polar cyanoacetate head groups and the non-polar hexadecyl tails. This can lead to the formation of layered structures, such as smectic A (SmA) phases, where the molecules are arranged in layers with their long axes perpendicular to the layer planes. mit.edu The strong intermolecular interactions associated with the polarity of the cyano terminus are expected to contribute to the stability of such ordered phases. mdpi.com In some systems, the interplay of different molecular components can lead to the formation of hexagonal and lamellar phases. nih.gov

Electro-Optical Properties of this compound-Based Liquid Crystals

The electro-optical properties of liquid crystals are of paramount importance for their application in display technologies and other devices. researchgate.net The cyano group in this compound is a key feature, as its strong dipole moment significantly influences the dielectric anisotropy of the material. Materials with a large positive dielectric anisotropy are essential for many electro-optical applications, as they allow for the reorientation of the liquid crystal director by an external electric field. researchgate.net

In polymer-dispersed liquid crystal (PDLC) films, the introduction of monomers with cyano groups can affect the electro-optical performance. semanticscholar.org For example, increasing the content of a cyano-containing monomer can lead to a decrease in the response time of the PDLC device. semanticscholar.org The reversible switching between a scattering "off" state and a transparent "on" state is achieved by the electric-field-induced alignment of the liquid crystal droplets within the polymer matrix. semanticscholar.org

Key parameters used to characterize the electro-optical performance of liquid crystal devices include:

Threshold Voltage (Vth): The minimum voltage required to initiate a change in the optical state.

Saturation Voltage (Vsat): The voltage at which the change in the optical state is complete. researchgate.net

Contrast Ratio (CR): The ratio of the transmittance in the "on" state to the "off" state. researchgate.net

Response Time: The time taken for the liquid crystal to switch between states when the electric field is applied or removed. semanticscholar.org

Self-Organization and Morphology of this compound in Anisotropic Systems

The self-organization of this compound in anisotropic systems is governed by its amphiphilic nature. The molecule consists of a hydrophilic polar head (the cyanoacetate group) and a hydrophobic non-polar tail (the hexadecyl chain). This structure promotes the formation of ordered assemblies in which the molecules arrange themselves to minimize unfavorable interactions between the polar and non-polar regions.

In liquid crystalline phases, this self-organization leads to the formation of various mesophases. Depending on factors such as temperature and the presence of other molecules, this compound could be expected to form:

Nematic (N) phases: Characterized by long-range orientational order of the molecular long axes, but no positional order. beilstein-journals.org

Smectic (Sm) phases: Possessing both orientational and some degree of positional order, with molecules arranged in layers. mit.edu Given the long alkyl chain, smectic phases, particularly the Smectic A phase, are highly likely.

The morphology of these phases can be investigated using techniques such as polarizing optical microscopy (POM), which reveals characteristic textures for different mesophases, and X-ray diffraction (XRD), which provides information about the arrangement and spacing of the molecules. beilstein-journals.orgmdpi.com For example, in smectic phases, XRD patterns would show sharp reflections corresponding to the layer spacing. mdpi.com The length of the hexadecyl chain would directly influence this layer spacing.

Integration of this compound into Polymer Chemistry and Macromolecular Systems

This compound is not only interesting for its liquid crystalline properties but also serves as a valuable building block in polymer chemistry. Its dual functionality, with a polymerizable cyanoacrylate group and a long alkyl chain, allows for its use in various macromolecular systems.

Plasticizer and Compatibilizer Applications of this compound

While specific research on the use of this compound as a plasticizer or compatibilizer is limited, its molecular structure suggests potential in these applications. Plasticizers are additives that increase the flexibility and durability of a polymer. The long, non-polar hexadecyl chain of this compound could intercalate between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature.

As a compatibilizer, this compound could be used in polymer blends to improve the interfacial adhesion between two immiscible polymers. Its amphiphilic character would allow the hexadecyl tail to interact with a non-polar polymer, while the cyanoacetate group could interact with a more polar polymer, effectively acting as a surfactant at the interface. Materials with long fatty alkyl chains have been shown to create hydrophobic surfaces on polymers like cellulose acetate (B1210297). nih.gov

This compound as a Monomer in Specialty Polymer Synthesis

This compound is a functional monomer that can be polymerized to create specialty polymers with unique properties. Alkyl cyanoacrylates are known for their high reactivity and the excellent adhesive properties of the resulting polymers. afinitica.com The polymerization of cyanoacrylates typically proceeds via an anionic mechanism, often initiated by weak bases like moisture. pcbiochemres.comindexcopernicus.com

A significant application of this compound as a monomer is in the synthesis of amphiphilic copolymers. For example, random copolymers of poly[(hexadecyl cyanoacrylate)-co-methoxypoly(ethylene glycol) cyanoacrylate] (P(HDCA-co-MePEGCA)) have been synthesized. afinitica.com This was achieved through a tandem Knoevenagel condensation-Michael addition reaction, where the corresponding cyanoacetates were reacted with formaldehyde (B43269) in the presence of dimethylamine as a catalyst. afinitica.com

These copolymers are of particular interest for biomedical applications, as they can self-assemble into nanoparticles. afinitica.com The hydrophobic hexadecyl chains form the core of the nanoparticle, while the hydrophilic poly(ethylene glycol) (PEG) chains form the corona, providing "stealth" properties that can help evade the immune system. afinitica.com

Below is a table summarizing the properties of a copolymer synthesized using this compound.

PropertyValue
CopolymerPoly[(hexadecyl cyanoacrylate)-co-azidopoly(ethylene glycol) cyanoacrylate]
Number-Average Molar Mass (Mn)1920 g·mol⁻¹
Polydispersity Index (Mw/Mn)1.08
Synthesis MethodKnoevenagel condensation-Michael addition

Table generated from data in Nicolas et al., 2008. afinitica.com

This versatile approach allows for the creation of functionalized and biodegradable nanoparticles, opening up possibilities for advanced drug delivery systems. afinitica.comresearchgate.net The controlled polymerization of alkyl cyanoacrylates is an active area of research, with the goal of producing well-defined polymer architectures. utwente.nlmdpi.com

Influence of this compound on Polymer Rheology and Mechanical Properties

The specific influence of this compound as an additive on the rheology and mechanical properties of polymers is not extensively documented in publicly available research. However, insights can be drawn from the study of poly(alkyl cyanoacrylate)s, which are polymers synthesized from cyanoacrylate monomers. In this class of materials, the alkyl side chain length plays a crucial role in determining the polymer's physical characteristics.

Research on various poly(alkyl 2-cyanoacrylate)s indicates that mechanical properties, such as the storage modulus, tend to decrease as the length of the alkyl side chain increases. afinitica.com This suggests that longer, more flexible side chains, like the hexadecyl group, can lead to softer polymers. For instance, dynamic mechanical analysis of solvent-cast films of different cyanoacrylate polymers revealed that storage moduli generally decrease with larger alkyl side chains and experience a sharp drop at temperatures above the glass transition temperature (Tg). afinitica.com

The rheological behavior of polymer systems is complex, depending on factors like molecular weight, chain architecture, and intermolecular interactions. nih.gov For polymer melts, properties such as viscosity and elasticity are critical for processing. specialchem.com Additives can be employed to modify these flow properties, prevent sag, and improve suspension characteristics. specialchem.com While specific data for this compound is lacking, its long alkyl chain could potentially act as a plasticizer, increasing chain mobility and affecting the viscoelastic response of a polymer matrix. However, without direct experimental studies, its precise impact on a polymer's rheological and mechanical profile remains theoretical.

The table below summarizes the general trend observed for the mechanical properties of poly(alkyl cyanoacrylate)s based on side-chain length.

PropertyTrend with Increasing Alkyl Chain LengthRationale
Storage Modulus Tends to decreaseIncreased flexibility and steric hindrance from longer side chains reduce intermolecular cohesion.
Glass Transition (Tg) Generally decreasesThe long alkyl chains increase the free volume between polymer backbones, lowering the temperature required for segmental motion.

Role of this compound in Organic Electronics and Photonics

The integration of specific functional groups is a key strategy in designing organic materials for electronic and photonic applications. The cyanoacetate group, with its strong electron-withdrawing cyano (CN) and ester (COOR) moieties, is of particular interest for developing n-type organic semiconductors. researchgate.net

Charge Transport Characteristics of Cyanoacetate-Bearing Organic Semiconductors

The development of high-performance n-type organic semiconductors is crucial for creating efficient complementary logic circuits and p-n junction devices, but it has lagged behind p-type materials. rsc.org The introduction of cyano groups is a powerful strategy for creating the strongly electron-deficient building blocks necessary for stable n-type materials. rsc.org This functionalization helps to lower the frontier molecular orbital (FMO) energy levels, particularly the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron injection and transport. rsc.org

Charge transport in organic semiconductors is fundamentally different from that in inorganic materials, often occurring via a "hopping" mechanism between localized states, which results in carrier mobilities that are typically a few cm²/V·s at most. researchgate.net The efficiency of this process is highly dependent on molecular structure, packing, and the presence of defects or traps. beilstein-journals.orgnih.gov

While charge transport data for this compound itself is not available, research on other cyano-functionalized polymers demonstrates the effectiveness of this approach. For example, the cyanation of certain n-type donor-acceptor polymers has been shown to enhance film structural order and charge-transport properties simultaneously. nih.gov These results underscore the potential of cyano-functionalized molecules in organic electronics.

The following table presents charge transport data for a representative high-performance cyano-functionalized n-type polymer to illustrate the performance achievable with this class of materials.

Material SystemElectron Mobility (μe)Volumetric Capacitance (C*)Measurement Context
Cyano-functionalized f-BTI2g-TVTCN Polymer0.24 cm² V⁻¹ s⁻¹170 ± 22 F cm⁻³Organic Electrochemical Transistor (OECT)

Note: The data above is for a complex polymer containing cyano groups and is provided for illustrative purposes regarding the potential of cyano-functionalization, not for this compound itself. nih.gov

Luminescent Properties of this compound-Based Chromophores and Fluorophores

The cyanoacetate functional group is a versatile building block in the multicomponent synthesis of various chromophores and fluorophores. nih.gov These molecules are designed to absorb and emit light at specific wavelengths, making them suitable for applications such as fluorescent probes, chemosensors, and active materials in organic light-emitting diodes (OLEDs). nih.gov

Although specific luminescent data for a chromophore based solely on this compound is not detailed in the searched literature, various complex dyes synthesized using ethyl cyanoacetate exhibit a wide range of properties. For example, certain coumarin-pyridone conjugates show absorption in the 451–460 nm range and emission between 532–549 nm. nih.gov Other synthesized chromophores can display strong emission in ranges from 458–493 nm to as high as 730–780 nm, with correspondingly large Stokes shifts. nih.gov The long hexadecyl chain would primarily influence solubility and solid-state packing, which in turn can affect aggregation-induced emission or quenching effects.

Integration of this compound into Organic Photovoltaic Devices

Organic photovoltaic (OPV) devices convert light into electricity using an active layer typically composed of an electron donor and an electron acceptor material. azonano.commdpi.com The standard device architecture consists of this active layer sandwiched between transparent and metallic electrodes, often with additional hole transport layers (HTL) and electron transport layers (ETL) to improve charge extraction and device performance. mdpi.comresearchgate.net

Currently, there are no specific studies or reports in the searched literature detailing the use or integration of this compound in any layer of an organic photovoltaic device. Its potential utility would depend on its electronic energy levels (HOMO/LUMO), charge transport characteristics, and film-forming properties. Given its structure, it might be hypothetically explored as an additive to influence blend morphology or as a component in a novel acceptor material, but such applications have not been documented.

Surfactant and Emulsifier Applications of this compound Derivatives

The molecular structure of this compound, which combines a long, nonpolar sixteen-carbon alkyl chain (hydrophobic tail) with a polar cyanoacetate group (hydrophilic head), makes it an amphiphilic compound. This dual nature is the defining characteristic of a surfactant, suggesting that this compound and its derivatives have potential applications as surface-active agents, such as emulsifiers and dispersants. ugr.es The hexadecyl tail is a common hydrophobic component in well-known surfactants. umd.edu

Micellization and Self-Assembly Behavior of this compound

In aqueous solutions, surfactant molecules spontaneously self-assemble to minimize the unfavorable contact between their hydrophobic tails and water molecules. fiveable.me This process, driven by the hydrophobic effect, leads to the formation of aggregates such as micelles once a specific concentration, known as the critical micelle concentration (CMC), is reached. nih.govpageplace.de Below the CMC, surfactants exist primarily as monomers, but above this concentration, they form structures where the hydrophobic tails are sequestered in a core, and the hydrophilic head groups face the surrounding water. nih.gov

The specific CMC and aggregation behavior of this compound are not documented in the available literature. However, its behavior can be anticipated based on general principles of surfactant science. The long C16 alkyl chain would provide a strong hydrophobic driving force for self-assembly, likely resulting in a low CMC value. mdpi.com The shape and size of the resulting micelles depend on the packing geometry of the surfactant molecules. fiveable.me

The table below provides CMC values for other surfactants containing a C16 alkyl chain to offer a comparative context for the expected behavior of a this compound derivative.

SurfactantChemical FamilyCMC (mM)Temperature (°C)
Cetyltrimethylammonium bromide (CTAB)Cationic~0.9225
Sodium Cetyl SulfateAnionic~0.4540
C16EO-5 (Anionic Non-ionic Gemini)Anionic-Nonionic0.03225

This table is for comparative purposes to illustrate the typical CMC range for C16 surfactants; data is from various sources and may vary with experimental conditions. mdpi.com

Interfacial Tension Reduction by this compound Analogues

The reduction of interfacial tension (IFT) between immiscible liquids, such as oil and water, is a critical phenomenon in numerous industrial processes, including enhanced oil recovery, cosmetics, and food science. This reduction is typically achieved by the addition of surfactants, which are amphiphilic molecules that adsorb at the interface.

Analogues of this compound, featuring a long hydrophobic alkyl chain and a polar head group, are effective at lowering the IFT. The nonpolar hexadecyl tail orients itself into the oil phase, while the polar cyanoacetate group prefers the aqueous phase. This molecular arrangement disrupts the cohesive forces at the interface, leading to a significant decrease in IFT. The effectiveness of IFT reduction is influenced by factors such as surfactant concentration, temperature, and the chemical composition of the oil and water phases. For instance, increasing the concentration of a surfactant generally leads to a greater reduction in IFT until the critical micelle concentration (CMC) is reached.

Research into various surfactant structures demonstrates their potential to lower IFT. While specific data for this compound is not extensively published, the behavior of similar long-chain esters provides insight into its expected performance. Cationic surfactants like dodecyl trimethyl ammonium bromide have been shown to reduce the IFT between oil and water to as low as 1.23 mN/m at specific concentrations chemijournal.com. Similarly, novel non-ionic surfactants have demonstrated the ability to decrease IFT from 30 to 14 dynes/cm, showcasing the impact of molecular structure on interfacial properties mdpi.com. The presence of nanoparticles can also contribute to IFT reduction, with studies showing a decrease from 47.9 dyne/cm to 30.5 dyne/cm in crude oil/brine systems researchgate.net.

Table 1: Interfacial Tension Reduction by Various Surfactants

Surfactant/Agent System Initial IFT (dyne/cm) Final IFT (dyne/cm)
Dodecyl Trimethyl Ammonium Bromide (0.8 wt%) Oil/Water Not specified 1.23
Dodecanoyl-glucosamine (non-ionic) Kerosene/Water 30 14
Nano montmorillonite Crude Oil/Brine 47.9 30.5

Emulsification and Stabilization Properties of this compound in Disperse Systems

Disperse systems, such as emulsions (liquid-in-liquid) and suspensions (solid-in-liquid), are inherently unstable and tend to separate over time . This compound, owing to its amphiphilic nature, can function as an effective emulsifier and stabilizing agent. In an oil-in-water emulsion, the this compound molecules form a protective film around the dispersed oil droplets. The hydrophobic tails penetrate the oil, while the hydrophilic heads remain exposed to the continuous water phase.

This interfacial film provides stability through several mechanisms:

Steric Hindrance: The bulky hexadecyl chains create a physical barrier that prevents droplets from coalescing.

Electrostatic Repulsion: Depending on the pH and surrounding medium, the cyanoacetate group can carry a charge, leading to repulsive forces between droplets that prevent aggregation.

The effectiveness of this compound as a stabilizer depends on its ability to create a resilient and stable interfacial layer. The long alkyl chain contributes to a strong anchoring in the nonpolar phase, enhancing the stability of the emulsion. In pharmaceutical and cosmetic formulations, such stabilized systems are crucial for ensuring product homogeneity, shelf life, and the effective delivery of active ingredients nih.govresearchgate.net. For example, the stability of emulsions containing lipophilic ingredients like beta-carotene can be significantly increased through proper formulation with stabilizing agents nih.gov. Studies on other systems, such as wax nano-emulsions, have demonstrated long-term stability for up to two years through encapsulation and the formation of stable nanoparticles, highlighting the importance of the stabilizer's physicochemical properties researchgate.net.

Table 2: Stability of Emulsions with Different Stabilizers

Stabilizer System Emulsion Type Key Stability Finding
Soybean Cellulose Nanocrystals (with NaCl) Oil-in-Water Nanoemulsion Synergistic effect with Tween 80; stable against thermodynamic tests researchgate.net.
Imidized Styrene (Maleic Anhydride) Carnauba Wax Nano-emulsion Long-term stability (2 years) with negative zeta potential researchgate.net.
Polyurethane Dispersants Tebuconazole Suspension System most stable at 4 wt% dispersant dosage researchgate.net.

Precursor Chemistry and Synthetic Intermediate Role of this compound

Beyond its applications in material science, this compound is a valuable intermediate in organic synthesis. The molecule contains a highly reactive active methylene (B1212753) group (—CH2—) positioned between the electron-withdrawing cyano (—C≡N) and ester (—COOR) groups. This makes the methylene protons acidic and easily removed by a base, generating a nucleophilic carbanion that can participate in a wide array of carbon-carbon bond-forming reactions.

Synthesis of Complex Heterocyclic Compounds from this compound

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Cyanoacetate esters are well-established precursors for the synthesis of a diverse range of heterocyclic systems arkat-usa.orgnih.govnih.gov. The active methylene group in this compound can react with various electrophiles in cyclization and condensation reactions.

Common synthetic routes involving cyanoacetate esters include:

Knoevenagel Condensation: Reaction with aldehydes and ketones to form substituted alkenes, which are intermediates for synthesizing pyridines, pyrans, and other six-membered heterocycles researchgate.net.

Gewald Aminothiophene Synthesis: Reaction with a ketone or aldehyde, elemental sulfur, and an amine to produce substituted aminothiophenes.

Synthesis of Pyrazoles and Pyrimidines: Reaction with hydrazine or urea derivatives can lead to the formation of five- and six-membered heterocycles containing nitrogen arkat-usa.orgresearchgate.net.

In these syntheses, the hexadecyl group is retained in the final molecule, imparting increased lipophilicity. This can be advantageous for applications requiring solubility in nonpolar solvents or for creating molecules that can interact with biological membranes.

Table 3: Examples of Heterocycles Synthesized from Cyanoacetate Precursors

Precursor Reagents Resulting Heterocycle
Cyanoacetic acid hydrazide Dinucleophiles Azoles, Azines, Azoloazines arkat-usa.org
Cyanoacetamides Aldehydes, Malononitrile Pyridone derivatives researchgate.net
α-Cyanoacetate ester Enals (with DIBAL-H reduction) Various heterocycles via β-enamino carbonyls nih.gov
Cyanoacetohydrazides Various Thiadiazoles, Oxadiazoles, Benzodiazepines nih.gov

Chiral Synthesis Applications Utilizing this compound as a Building Block

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry . This compound can serve as a prochiral substrate in various asymmetric transformations. The active methylene group can be functionalized enantioselectively to create a stereocenter.

Potential applications in chiral synthesis include:

Catalytic Asymmetric Alkylation: The carbanion generated from this compound can be reacted with electrophiles in the presence of a chiral phase-transfer catalyst or a chiral metal complex to yield an enantiomerically enriched product.

Organocatalyzed Reactions: Chiral secondary amines can catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems derived from this compound, establishing stereocenters with high enantioselectivity mdpi.com.

Substrate for Chiral Auxiliaries: The cyanoacetate moiety can be attached to a chiral auxiliary. Subsequent diastereoselective reactions of the active methylene group, followed by removal of the auxiliary, would provide the desired chiral molecule.

These strategies allow for the incorporation of the long hexadecyl chain into complex chiral molecules, which could be useful as chiral lipids, liquid crystals, or bioactive compounds mdpi.comkaust.edu.sa.

This compound as a Starting Material for Specialty Fine Chemicals

The versatility of the cyanoacetate group makes this compound a useful starting material for a variety of specialty fine chemicals europa.eu. Fine chemicals are produced in relatively low volumes but have high value, and are defined by their specific function or purity.

Applications as a starting material include:

Synthesis of Cyanoacrylates: Cyanoacetate esters are key precursors in the production of cyanoacrylate monomers, the primary components of "super glue" adhesives google.com. A Knoevenagel condensation with formaldehyde would yield hexadecyl 2-cyanoacrylate, a monomer that could be polymerized to create adhesives with unique properties, such as increased hydrophobicity or flexibility, due to the long alkyl chain.

Production of Specialty Malonates: The cyano group can be hydrolyzed to a carboxylic acid and then esterified, converting this compound into a derivative of malonic acid. These long-chain malonates are intermediates for pharmaceuticals, vitamins, and agrochemicals.

Functional Dyes and Pigments: The reactive nature of the molecule allows it to be incorporated into larger chromophore systems, with the hexadecyl group enhancing solubility in polymeric matrices or organic media.

The continuous production processes developed for other cyanoacetates could potentially be adapted for this compound, enabling efficient and cost-effective synthesis for these specialty applications google.com.

Environmental Mechanistic Degradation Studies of Hexadecyl Cyanoacetate

Abiotic Degradation Pathways of Hexadecyl Cyanoacetate (B8463686) in Aqueous Environments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. In aqueous environments, the primary abiotic degradation pathways for organic molecules like Hexadecyl Cyanoacetate are photolysis, hydrolysis, and advanced oxidation processes.

Photolytic degradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. pharmaguideline.com While direct photolysis of this compound may be limited if it does not absorb sunlight directly, indirect photolysis can be a significant degradation pathway. This process involves photosensitizers, such as dissolved organic matter (humic and fulvic acids) naturally present in water, which absorb solar energy and produce reactive oxygen species (ROS).

The primary mechanisms of indirect photolytic degradation for a compound like this compound would likely involve:

Reaction with Hydroxyl Radicals (•OH): These highly reactive species can abstract hydrogen atoms from the hexadecyl chain, initiating a cascade of oxidative reactions that lead to the fragmentation of the alkyl chain.

Reaction with Singlet Oxygen (¹O₂): Singlet oxygen can react with electron-rich moieties within the molecule, although its reactivity towards saturated alkyl chains is generally low.

Reaction with Peroxy Radicals (ROO•): These radicals can also contribute to the oxidation of the hexadecyl chain.

The presence of the cyano group might influence the photolytic stability of the molecule, but the long alkyl chain is expected to be the primary site of photolytic attack in the presence of photosensitizers.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the ester linkage is the most susceptible to hydrolysis. This reaction breaks the ester bond, yielding hexadecyl alcohol and cyanoacetic acid. The rate of this reaction is highly dependent on the pH of the aqueous environment. fiveable.me

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Neutral Hydrolysis: At neutral pH (around 7), the rate of hydrolysis is generally at its minimum.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This process is typically much faster than acid-catalyzed or neutral hydrolysis. sci-hub.se

k_obs = k_H[H⁺] + k_N + k_B[OH⁻]

For esters, the base-catalyzed pathway is often dominant, leading to significantly faster degradation in alkaline waters. sci-hub.se

Table 1: Predicted Hydrolytic Half-lives of this compound at 25°C

pH Dominant Mechanism Predicted Half-life
4 Acid-catalyzed Months to Years
7 Neutral Weeks to Months

Note: The predicted half-lives are illustrative and based on general ester hydrolysis behavior. Actual rates for this compound would require experimental determination.

Advanced Oxidation Processes (AOPs) are water treatment technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants. portalabpg.org.brmostwiedzy.pl These processes are effective for the degradation of recalcitrant organic compounds, including those with long alkyl chains. portalabpg.org.br Common AOPs include:

Ozonation (O₃): Ozone can directly react with the molecule or decompose to form •OH.

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) generates •OH radicals. mdpi.com

Fenton and Photo-Fenton Reactions: These processes use iron salts and hydrogen peroxide to produce •OH radicals, with the photo-Fenton process being enhanced by UV light.

Titanium Dioxide (TiO₂) Photocatalysis: In the presence of UV light, TiO₂ generates electron-hole pairs that lead to the formation of •OH and other reactive oxygen species.

The degradation of this compound by AOPs would proceed through the aggressive and non-selective attack of hydroxyl radicals on both the hexadecyl chain and the cyanoacetate moiety. This leads to rapid fragmentation and eventual mineralization to carbon dioxide, water, and inorganic ions.

Biotic Transformation and Enzymatic Cleavage of this compound in Environmental Contexts (Non-clinical)

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.

The long aliphatic chain of this compound is a prime target for microbial degradation. Many microorganisms in soil and water possess the enzymatic machinery to utilize long-chain alkanes as a source of carbon and energy. The primary pathway for the aerobic degradation of the hexadecyl chain is β-oxidation. nih.gov

The process is initiated by an initial oxidation of the terminal methyl group of the hexadecyl chain by monooxygenase enzymes to form a primary alcohol (1-hexadecanol). This is followed by further oxidation to an aldehyde and then to a carboxylic acid (palmitic acid). The resulting fatty acid then enters the β-oxidation cycle, where it is sequentially shortened by two-carbon units, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

Table 2: Key Enzymatic Steps in the Microbial Degradation of the Hexadecyl Chain

Step Enzyme Class Substrate Product
1 Alkane monooxygenase Hexadecyl group 1-Hexadecanol group
2 Alcohol dehydrogenase 1-Hexadecanol group Hexadecanal group
3 Aldehyde dehydrogenase Hexadecanal group Palmitic acid
4 Acyl-CoA synthetase Palmitic acid Palmitoyl-CoA

The rate of microbial degradation of the hexadecyl chain can be influenced by various environmental factors, including temperature, pH, oxygen availability, and the presence of other nutrients. nih.gov

In addition to the degradation of the alkyl chain, the ester linkage of this compound is susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in the environment. researchgate.net These enzymes catalyze the cleavage of the ester bond, releasing hexadecyl alcohol and cyanoacetic acid.

This enzymatic hydrolysis is a crucial first step in the complete biodegradation of the molecule, as it breaks the compound into two smaller, more water-soluble, and generally more biodegradable components. The resulting hexadecyl alcohol can be further degraded as described in the section above, while cyanoacetic acid can be utilized by various microorganisms as a carbon and nitrogen source. The nitrile group of cyanoacetic acid can be hydrolyzed by nitrilase enzymes to produce ammonia (B1221849) and malonic acid, which are readily assimilated into microbial metabolic pathways.

The rate of enzyme-mediated ester hydrolysis is dependent on the specific microbial populations present in the environment and their production of extracellular and intracellular esterases.

Biodegradability Assessment Methodologies for this compound in Controlled Laboratory Settings

The biodegradability of a chemical substance is a key determinant of its environmental persistence. For this compound, standardized laboratory test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are employed to assess its susceptibility to microbial degradation.

Ready Biodegradability Tests:

Tests for ready biodegradability, such as the OECD 301 series , provide a stringent assessment of a chemical's potential for rapid and ultimate degradation in an aerobic environment. The OECD 301F (Manometric Respirometry Test) is a commonly used method where the consumption of oxygen by microorganisms metabolizing the test substance is measured over a 28-day period. aropha.com A substance is generally considered readily biodegradable if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test. aropha.com

For long-chain esters like this compound, achieving this pass level can be challenging due to factors such as low water solubility and potential bioavailability limitations. Research on other long-chain alkyl esters suggests that biodegradability can decrease with increasing alkyl chain length. nih.gov However, the presence of the ester group can increase the susceptibility of a compound to degradation. nih.gov

Inherent Biodegradability Tests:

If a substance fails to meet the criteria for ready biodegradability, tests for inherent biodegradability (e.g., OECD 302 series ) may be conducted. These tests use a higher concentration of microorganisms and a longer incubation period, providing a more favorable environment for degradation to occur. A positive result in an inherent biodegradability test suggests that the substance has the potential to biodegrade, albeit at a slower rate, and is not expected to persist indefinitely in the environment.

Table 1: Hypothetical OECD 301F Test Results for Long-Chain Alkyl Cyanoacetate Analogues

Compound (Analogue)Test Duration (days)% Biodegradation (ThOD)Result
Dodecyl Cyanoacetate2865Readily Biodegradable
Tetradecyl Cyanoacetate2855Not Readily Biodegradable
This compound (Predicted) 28 <60 Not Readily Biodegradable
Octadecyl Cyanoacetate2840Not Readily Biodegradable

This table presents hypothetical data based on general trends observed for long-chain esters, where biodegradability tends to decrease with increasing alkyl chain length.

Fate and Transport Modeling of this compound in Environmental Compartments

Fate and transport models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments such as soil, water, and air. researchgate.net These models rely on key physicochemical properties of the substance, including its adsorption/desorption behavior, volatility, and partitioning characteristics. For this compound, such modeling is crucial for estimating its environmental exposure and potential risks.

Adsorption and Desorption Behavior of this compound in Soils and Sediments

The mobility of this compound in the terrestrial environment is largely governed by its adsorption to soil and sediment particles. The primary mechanism for the adsorption of non-polar organic compounds is partitioning into the soil organic carbon. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. chemsafetypro.com

Due to its long hexadecyl chain, this compound is expected to be a hydrophobic compound with a high affinity for organic matter. This would result in a high Koc value, indicating strong adsorption to soil and sediment and, consequently, low mobility. chemsafetypro.com Chemicals with high Koc values are less likely to leach into groundwater but may be transported with eroded soil particles. ucanr.edu

The Freundlich isotherm is a commonly used model to describe the non-linear adsorption of solutes from a liquid to a solid surface. The Freundlich equation relates the amount of solute adsorbed to the solid (q_e) to the equilibrium concentration of the solute in the liquid (C_e):

q_e = K_f * C_e^(1/n)

Where K_f and n are the Freundlich constants, representing the adsorption capacity and intensity, respectively.

Table 2: Estimated Soil Adsorption Coefficients for this compound and Analogues

CompoundLog Kow (estimated)Log Koc (estimated)Mobility Class
Dodecyl Cyanoacetate5.53.8Low
Tetradecyl Cyanoacetate6.54.2Low to Immobile
This compound 7.5 4.5 Immobile
Octadecyl Cyanoacetate8.54.8Immobile

This table provides estimated values based on Quantitative Structure-Activity Relationship (QSAR) models and the general correlation between hydrophobicity (Log Kow) and soil adsorption (Log Koc). chemsafetypro.com

Volatilization and Atmospheric Cycling of this compound Analogues

The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant (H) . For compounds with a long alkyl chain like this compound, the vapor pressure is expected to be low, and the water solubility is also low. The combination of these properties will determine its potential for volatilization.

While specific data for this compound is unavailable, information on shorter-chain alkyl cyanoacetates, such as methyl cyanoacetate, can provide some insight. However, the long hexadecyl chain will significantly decrease the vapor pressure, making this compound a compound of low volatility. Therefore, significant partitioning to the atmosphere from water or moist soil surfaces is not expected.

Once in the atmosphere, volatile organic compounds (VOCs) can undergo various transformation processes, including photo-oxidation by hydroxyl radicals. copernicus.org The atmospheric lifetime of a VOC is dependent on its reaction rate with these radicals. For a compound like this compound, if it were to enter the atmosphere, it would be subject to these degradation processes. However, due to its low expected volatility, the atmospheric compartment is not considered a primary sink for this compound.

Partitioning Behavior of this compound in Multi-Phase Systems

The partitioning of a chemical between different environmental phases is a fundamental aspect of its fate and transport. The octanol-water partition coefficient (Kow) is a critical parameter used to describe the lipophilicity of a substance and its tendency to partition between organic and aqueous phases. chemsafetypro.com

For this compound, the long C16 alkyl chain imparts a high degree of lipophilicity, which would translate to a high Log Kow value. A high Log Kow suggests a strong tendency to partition into organic phases, such as the lipids of aquatic organisms, and to adsorb to organic matter in soil and sediment. chemsafetypro.com This partitioning behavior has significant implications for its bioaccumulation potential and its distribution across different environmental media.

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the Log Kow of chemicals based on their molecular structure. researchgate.net For this compound, QSAR predictions would likely indicate a high Log Kow value, consistent with its long alkyl chain.

Table 3: Estimated Physicochemical Properties for Partitioning Behavior of this compound

PropertyEstimated ValueImplication
Log Kow~7.5High potential for bioaccumulation and adsorption to organic matter.
Water SolubilityVery LowLimited mobility in aqueous systems; tends to partition to solids.
Vapor PressureVery LowLow potential for volatilization into the atmosphere.
Henry's Law ConstantLowUnlikely to partition significantly from water to air.

These values are estimations based on the chemical structure of this compound and data from analogous long-chain esters.

Future Perspectives and Emerging Research Directions for Hexadecyl Cyanoacetate

Integration of Hexadecyl Cyanoacetate (B8463686) into Supramolecular Architectures and Self-Healing Materials

The molecular structure of hexadecyl cyanoacetate is inherently amphiphilic, suggesting significant potential for its use in creating ordered, non-covalent systems. The long hexadecyl tail can drive self-assembly through hydrophobic interactions, while the polar cyanoacetate head can engage in dipole-dipole interactions and hydrogen bonding. This opens avenues for its integration into complex supramolecular structures like micelles, vesicles, and liquid crystals.

Future research is anticipated to focus on harnessing these self-assembly properties to construct hierarchical nanomaterials. rsc.org The precise control over non-covalent interactions could allow for the fabrication of materials with tailored nanoscale morphologies. Furthermore, the incorporation of this compound into polymer backbones or as a functional pendant group could lead to the development of novel self-healing materials. The principle relies on engineering reversible non-covalent bonds (like hydrogen bonds involving the cyano and ester groups) or dynamic covalent bonds into the material's network. nih.gov When damage occurs, these bonds can break and reform, enabling the material to autonomously repair itself. scispace.comrsc.org Research into polymers containing cyanoacrylate monomers, derived from their corresponding cyanoacetate precursors, has already laid the groundwork for creating biodegradable and functional polymers. researchgate.net

Table 1: Potential Supramolecular Assemblies and Self-Healing Mechanisms

Supramolecular Structure Driving Interaction(s) Potential Self-Healing Mechanism
Micelles / Vesicles Hydrophobic interactions (hexadecyl chain), Dipole-dipole (head group) Reversible assembly/disassembly
Langmuir-Blodgett Films van der Waals forces, Hydrophobic interactions Molecular rearrangement at interfaces

Development of this compound-Based Smart Materials and Responsive Systems

"Smart materials" that respond to external stimuli represent a major frontier in materials science. The functional groups within this compound provide handles for creating such responsive systems.

pH-Responsive Systems: The ester linkage in this compound is susceptible to hydrolysis under acidic or basic conditions. This chemical change can be exploited to design pH-sensitive drug delivery vehicles or sensors. nih.gov For instance, a polymer matrix containing this compound could be designed to degrade and release an encapsulated agent when the environmental pH changes, such as in the acidic microenvironment of a tumor. nih.govjapsonline.com

Temperature-Responsive Systems: The long alkyl chain imparts significant temperature-dependent properties. Polymers functionalized with this compound may exhibit a lower critical solution temperature (LCST) or upper critical solution temperature (UCST), where their solubility in a solvent changes dramatically with temperature. researchgate.net This behavior is fundamental to creating thermo-responsive hydrogels, switches, and actuators. japsonline.comnih.gov

Light-Responsive Systems: While not inherently light-responsive, this compound can be derivatized with photo-sensitive groups like azobenzenes or spiropyrans. The long alkyl chain can help in organizing these photochromic molecules into well-defined assemblies, potentially enhancing their switching efficiency for applications in optical data storage or light-controlled actuators.

Advanced Catalytic Systems for Efficient and Selective this compound Transformations

The synthesis and functionalization of this compound are critical for its application. Traditional synthesis often involves the esterification of cyanoacetic acid, which can be inefficient and produce significant waste. google.com Future research will likely focus on advanced catalytic systems to improve efficiency and selectivity.

Efficient Synthesis: The use of novel catalysts, such as ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA), has been shown to facilitate base-free Knoevenagel condensation for producing ethyl cyanoacetate derivatives with high yields and short reaction times. oiccpress.com Similar nanocatalyst systems could be adapted for the direct, high-yield synthesis of this compound. Copper nanoclusters are also emerging as highly effective catalysts for various organic reactions and could be applied to cyanoacetate synthesis. thieme-connect.de

Selective Transformations: The cyano and ester groups offer multiple sites for chemical modification. Developing catalytic systems that can selectively target one group while leaving the other intact is a key research goal. For example, palladium-catalyzed reactions have been developed for the alkylation of sp2 and sp3 C-H bonds in the presence of ester groups. acs.org Such selective transformations would enable the synthesis of complex this compound derivatives with precisely controlled functionalities. amanote.com

Table 2: Comparison of Potential Catalytic Strategies

Catalytic Approach Potential Advantage(s) Target Reaction
Nanocatalysis (e.g., nano-Fe3O4@EA) High efficiency, Reusability, Mild reaction conditions Synthesis (Esterification/Condensation)
Biocatalysis (Enzymes) High selectivity, Green chemistry Synthesis and Selective Hydrolysis

Exploring this compound in Bio-Inspired and Biomimetic Systems

Biomimicry involves creating materials and systems that imitate nature. irjpms.com The structure of this compound, resembling a single-chain lipid or fatty acid ester, makes it an excellent candidate for developing bio-inspired materials that mimic biological structures, particularly cell membranes.

The focus in this area is on material mimicry rather than biological activity. Researchers may explore the self-assembly of this compound and its derivatives into bilayer structures or other architectures that mimic the organization of lipids in biological membranes. nih.gov These artificial systems could serve as simplified models to study membrane biophysics or as platforms for creating functional materials like selective filtration membranes or organized surfaces for templated crystal growth. This approach aligns with the bottom-up fabrication of functional materials, where molecular-level design dictates macroscopic properties. elsevierpure.com

Computational Design and Rational Synthesis of Novel this compound Derivatives

The rational design of molecules with specific properties before their synthesis can dramatically accelerate materials discovery. Computational chemistry provides powerful tools for this purpose.

Predicting Properties: Quantum mechanical methods like Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectral characteristics of new this compound derivatives. nih.gov This allows for the in-silico screening of candidate molecules for specific applications.

Simulating Assembly: Molecular Dynamics (MD) simulations can model the self-assembly behavior of this compound in different solvents or at interfaces. nih.gov These simulations can provide insights into how modifications to the molecular structure (e.g., changing the chain length or adding functional groups) will affect its ability to form desired supramolecular architectures.

Guiding Synthesis: By predicting the properties and behavior of hypothetical derivatives, computational studies can guide synthetic chemists to focus on the most promising candidates, saving time and resources. korea.ac.krresearchgate.net This synergy between computational design and experimental synthesis is crucial for developing tailored materials for the applications described in the preceding sections.

Scale-Up and Process Intensification of this compound Manufacturing

For this compound to be viable in industrial applications, its production must be scalable, cost-effective, and sustainable. Process intensification (PI) aims to achieve these goals by developing novel reactors and processing schemes that are smaller, safer, and more efficient than traditional batch reactors. aiche.orgmdpi.com

Future research in this domain will focus on transitioning the synthesis of this compound from batch to continuous manufacturing. cetjournal.it Key PI technologies that could be applied include:

Microreactors: These small-scale reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and potentially increasing reaction rates and yields. mdpi.com

Reactive Distillation: This technique combines chemical reaction and product separation into a single unit, which can significantly reduce capital costs and energy consumption. aiche.org

Continuous Flow Chemistry: Implementing the synthesis in a continuous flow system can improve consistency, safety, and automation, making the process more suitable for large-scale industrial production. google.comrsc.org Patents describing continuous production processes for other cyanoacetates suggest that these methods are highly applicable. google.com

The adoption of such intensified processes would be essential for making this compound and its derivatives economically accessible for widespread use in advanced materials.

Concluding Remarks on Hexadecyl Cyanoacetate Research

Summary of Major Research Accomplishments in Hexadecyl Cyanoacetate (B8463686) Chemistry

Research into hexadecyl cyanoacetate has led to significant advancements, primarily in the field of polymer chemistry and nanotechnology for biomedical applications. A major accomplishment has been its successful use as a hydrophobic monomer in the synthesis of novel amphiphilic, biodegradable copolymers.

One of the key achievements is the development of a controlled polymerization method. Researchers have utilized a tandem Knoevenagel condensation-Michael addition reaction involving this compound, other functional cyanoacetates, and formaldehyde (B43269). researchgate.netscispace.com This approach allows for the in situ formation of cyanoacrylate monomers, providing better control over the polymerization process compared to conventional rapid anionic polymerization. researchgate.netscispace.com

This synthetic strategy has been effectively employed to create well-defined copolymers, including:

Poly[(hexadecyl cyanoacrylate)-co-methoxypoly(ethylene glycol) cyanoacrylate] (P(HDCA-co-MePEGCA)) : An amphiphilic, comb-like copolymer where the hexadecyl chain provides the hydrophobic segment and the polyethylene glycol (PEG) portion imparts hydrophilicity. researchgate.netscispace.com

Poly[(hexadecyl cyanoacrylate)-co-azidopoly(ethylene glycol) cyanoacrylate] (P(HDCA-co-N3PEGCA)) : A functional copolymer featuring azide groups at the ends of the PEG chains.

A major outcome of this copolymer synthesis has been the successful formulation of stable, "PEGylated" nanoparticles. researchgate.net These nanoparticles exhibit desirable characteristics for drug delivery, such as average diameters in the 100-200 nm range with monomodal size distributions. researchgate.net Furthermore, the azide functionalities on P(HDCA-co-N3PEGCA) have been used as a platform for post-polymerization modification via Huisgen 1,3-dipolar cycloaddition, or "click chemistry." This accomplishment demonstrates a versatile method for producing highly functionalized nanoparticles, paving the way for ligand-decorated and targeted drug delivery systems. nih.gov

Table 1: Key Copolymers Synthesized Using this compound

Copolymer AbbreviationFull NameKey FeaturePrimary Application
P(HDCA-co-MePEGCA)Poly[(hexadecyl cyanoacrylate)-co-methoxypoly(ethylene glycol) cyanoacrylate]Amphiphilic nature for self-assemblyFormation of stable 'PEGylated' nanospheres
P(HDCA-co-N3PEGCA)Poly[(hexadecyl cyanoacrylate)-co-azidopoly(ethylene glycol) cyanoacrylate]Terminal azide groups for functionalizationPlatform for creating ligand-decorated nanoparticles via "click chemistry"

Remaining Scientific Gaps and Challenges for this compound Studies

Despite the progress, several challenges and scientific gaps remain in the study of this compound and its derivatives. A primary challenge lies in the inherent reactivity of cyanoacrylate monomers, which makes their polymerization difficult to control precisely. pcbiochemres.com While the Knoevenagel polycondensation method offers improvements, achieving fine control over molecular weight distribution and copolymer composition remains a significant hurdle. researchgate.netscispace.com

Further challenges include:

Comprehensive Characterization : The detailed characterization of poly(alkyl cyanoacrylate) (PACA) nanoparticles is complex. nih.gov Accurately assessing nanoparticle morphology, surface properties, drug loading efficiency, and stability in biological media is critical but challenging. nih.gov The conformation of polymer chains on the nanoparticle surface can dramatically influence biological interactions, yet it is difficult to analyze. nih.gov

Degradation Mechanisms : A complete understanding of the degradation pathways of hexadecyl cyanoacrylate-based polymers is not fully established. PACA polymers are known to degrade via hydrolysis of the ester side chain and potential unzipping depolymerization. nih.govresearchgate.net The rate of degradation is influenced by the length of the alkyl chain, pH, and enzymatic activity. nih.govafinitica.comjohnshopkins.edu A specific and quantitative understanding of these processes for poly(hexadecyl cyanoacrylate) is essential for designing drug carriers with predictable release kinetics.

Cytotoxicity and Biocompatibility : While PACA nanoparticles are developed for biomedical use, a thorough and systematic evaluation of their cytotoxicity is lacking. nih.gov Toxicity can arise from the intact nanoparticles, their degradation products (such as formaldehyde), or the monomer itself. afinitica.comnih.gov Studies have shown that the cytotoxicity of PACA nanoparticles can be highly dependent on the specific cell line and the toxicological assay used, highlighting a critical gap in understanding their safety profile. nih.gov

Broader Implications of this compound Research in Fundamental and Applied Chemical Sciences

The research focused on this compound has broader implications that extend beyond this specific compound, contributing to both fundamental and applied areas of chemistry.

In fundamental chemical sciences , the work on this compound has provided valuable insights into polymer synthesis. The application of the Knoevenagel condensation-Michael addition reaction sequence to create complex, amphiphilic, comb-like copolymers represents a significant contribution to controlled polymerization methodologies. researchgate.netscispace.com This strategy can potentially be adapted for other monomer systems, advancing the broader field of macromolecular engineering.

In the applied chemical sciences , particularly in nanomedicine and materials science, the implications are profound. The development of nanoparticles from hexadecyl cyanoacrylate-based copolymers is a prime example of rational design for advanced drug delivery systems. nih.govresearchgate.net These accomplishments have several key impacts:

Advanced Drug Delivery : This research provides a versatile platform for creating biodegradable nanoparticles with tunable properties. researchgate.net The incorporation of the long hexadecyl chain influences the hydrophobicity and degradation rate, while PEGylation offers "stealth" properties to evade the immune system, potentially prolonging circulation time. researchgate.net The ability to functionalize the nanoparticle surface with targeting ligands opens the door for precision medicine, aiming to deliver therapeutic agents directly to diseased cells and tissues. nih.govresearchgate.net

Biomaterials Development : The synthesis of these biodegradable polymers contributes to the growing library of materials available for biomedical applications. The principles used to balance hydrophobic and hydrophilic properties in these copolymers are applicable to the design of other advanced materials for tissue engineering and medical devices.

Overcoming Biological Barriers : PACA nanoparticles have shown promise in transporting drugs across challenging biological barriers, including multidrug-resistant cells and the blood-brain barrier. researchgate.netnih.gov Research on hexadecyl cyanoacrylate-based systems contributes to this critical area, potentially enabling new treatments for cancers and central nervous system disorders. waocp.com

Q & A

Q. What experimental factors most significantly influence the synthesis efficiency of hexadecyl cyanoacetate (HDCA)-based copolymers?

The esterification rate and copolymer yield are primarily influenced by catalyst concentration, molar ratios of reactants, temperature, and reaction time. Orthogonal experiments for ethyl cyanoacetate synthesis (a structurally analogous compound) identified catalyst amount as the most critical factor, followed by molar ratios and temperature . For HDCA-based systems, maintaining a molar ratio of 1:4 (e.g., MePEG cyanoacetate to HDCA) and optimizing catalyst concentration (e.g., 1.5% for ethyl cyanoacetate) are recommended starting points. Reaction times of 3.5–4 hours at 80°C may enhance efficiency .

Q. What analytical methods are essential for characterizing HDCA copolymers?

Key techniques include:

  • Dynamic Light Scattering (DLS): Determines molecular weight (e.g., ~4.37 kDa for P(HDCA-co-MePEGCA)) and hydrodynamic radius .
  • Differential Scanning Calorimetry (DSC): Identifies thermal transitions and confirms copolymer phase behavior .
  • ¹H NMR Spectroscopy: Validates monomer incorporation ratios (e.g., 1:4 hydrophilic-to-lipophilic components) .
  • Gas Chromatography (GC): Quantifies reaction efficiency using internal standards (e.g., benzene) and retention times for unreacted precursors .

Advanced Research Questions

Q. How can HDCA copolymers be functionalized for targeted drug delivery applications?

Advanced strategies involve click chemistry and co-nanoprecipitation to integrate bioactive moieties. For example:

  • Selegiline-PEG Conjugation: Coupling HDCA with selegiline-poly(ethylene glycol) cyanoacetate (SelPEGCA) via DCC-assisted reactions creates P(HDCA-co-SelPEGCA) copolymers. Co-nanoprecipitation with fluorescent probes (e.g., rhodamine B cyanoacrylate) yields PEGylated, fluorescent nanoparticles for Parkinson’s disease therapy .
  • Ratio Optimization: A 1:4 MePEGCA-to-HDCA ratio balances hydrophilicity and drug-loading capacity, critical for blood-brain barrier penetration .

Q. How can computational methods resolve contradictions in HDCA copolymer thermal or spectroscopic data?

Discrepancies in thermal stability or spectroscopic peaks (e.g., carbonyl vs. nitrile absorptions) can be addressed via:

  • Density Functional Theory (DFT): Models electronic interactions and vibrational frequencies to assign ambiguous IR/NMR signals. For example, DFT confirmed carbonyl assignments in creatininium cyanoacetate crystals .
  • Debye Theory: Validates DLS-derived molecular weights by accounting for copolymer polydispersity .
  • In-Silico Screening: Predicts copolymer-drug compatibility using tools like Multiwfn for wavefunction analysis .

Q. What precautions are critical when handling HDCA in experimental workflows?

While HDCA-specific safety data are limited, analogous cyanoacetates (e.g., ethyl cyanoacetate) require:

  • Ventilation: Use fume hoods to avoid inhalation of irritants (headache, nausea reported for ethyl derivatives) .
  • Personal Protective Equipment (PPE): Nitrile gloves and goggles prevent dermal/ocular exposure.
  • Spill Management: Absorb leaks with dry sand or vermiculite; avoid aqueous runoff to prevent environmental contamination .

Methodological Guidance

Q. How to design experiments for HDCA-based nanoparticle formulation?

Follow a co-nanoprecipitation protocol:

  • Monomer Mixing: Combine HDCA with functional monomers (e.g., MePEGCA) at a 4:1 molar ratio .
  • Solvent Selection: Use acetone or THF for copolymer dissolution, followed by dropwise addition to aqueous phases under stirring.
  • Purification: Dialyze against deionized water to remove organic residues.
  • Quality Control: Validate size via DLS (~50–200 nm) and encapsulation efficiency via HPLC .

Q. How to troubleshoot low yields in HDCA copolymer synthesis?

  • Catalyst Screening: Test alternatives to sulfuric acid (e.g., p-toluenesulfonic acid) to reduce side reactions.
  • Reaction Monitoring: Use GC or TLC to track intermediate formation (e.g., cyanoacetic acid peaks at 0.8 min retention time) .
  • Stoichiometry Adjustments: Increase molar excess of ethanol or PEG derivatives to drive esterification .

Data Interpretation Tips

Q. Why might DSC thermograms show multiple glass transitions in HDCA copolymers?

Multiple Tg values indicate microphase separation between hydrophobic (HDCA) and hydrophilic (e.g., PEG) domains. This heterogeneity is desirable for stimuli-responsive drug release but requires optimization via monomer ratio adjustments .

Q. How to interpret conflicting molecular weight data from DLS vs. NMR?

DLS measures hydrodynamic radius and assumes spherical morphology, while NMR calculates absolute molecular weights based on end-group analysis. Discrepancies arise from copolymer branching or aggregation—validate with MALDI-TOF for accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.